Hpk1-IN-42
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30N6OS |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[2-[5-(1,5-dimethylpyrazol-4-yl)-2,11-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]-5-(oxan-4-yl)-1,3-thiazol-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C26H30N6OS/c1-15-19(13-29-32(15)4)17-5-6-18-21(12-28-25-23(18)20(17)11-27-25)26-30-22(14-31(2)3)24(34-26)16-7-9-33-10-8-16/h5-6,12-13,16H,7-11,14H2,1-4H3,(H,27,28) |
InChI Key |
WAUOMYMLRFMESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=C3CNC4=NC=C(C(=C34)C=C2)C5=NC(=C(S5)C6CCOCC6)CN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-42: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the discovery and synthesis of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This compound, identified as "Compound 185" in the primary literature, demonstrates high potency with a reported IC50 of 0.24 nM[1][2]. This guide consolidates the available information on its synthesis, mechanism of action, and the experimental procedures for its evaluation.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a key negative feedback regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal[3][4]. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a more sustained and robust T-cell response, including enhanced cytokine production and proliferation. This makes HPK1 an attractive target for small molecule inhibitors in the field of immuno-oncology.
Discovery of this compound (Compound 185)
This compound was disclosed as "Compound 185" in the patent literature, specifically in the international patent application WO2019238067A1. This patent describes a series of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines as HPK1 inhibitors for the treatment of cancer. The discovery process likely involved the screening and optimization of this chemical scaffold to achieve high potency and selectivity for HPK1.
Physicochemical and Pharmacological Data
Quantitative data for this compound (Compound 185) is summarized below. The primary reported activity is its high potency in inhibiting HPK1.
| Parameter | Value | Source |
| Compound Name | This compound (Compound 185) | MedChemExpress |
| Molecular Formula | C23H23IN6 | Inferred from Structure |
| Molecular Weight | 522.38 g/mol | Inferred from Structure |
| IC50 (HPK1) | 0.24 nM | [1][2] |
| CAS Number | 2848684-50-2 | [1] |
Synthesis of this compound (Compound 185)
The synthesis of this compound (Compound 185) is detailed in patent WO2019238067A1. The patent states that Compound 185 was "prepared in a manner similar to that described in Example 106 step 6". The following is a detailed breakdown of the likely multi-step synthesis based on the procedures for analogous compounds in the patent document.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate for Example 106 (e.g., a boronic ester precursor) The synthesis would begin with the preparation of a substituted phenylpiperazine boronic ester. This typically involves the reaction of a bromo-substituted phenylpiperazine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in an appropriate solvent like dioxane.
Step 2-5: Synthesis of the Pyrrolo[2,3-b]pyridine Core (leading to the intermediate for step 6 of Example 106) The synthesis of the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl core likely involves multiple steps starting from a substituted pyridine. This would include cyclization to form the pyrrolo[2,3-b]pyridine ring system, followed by iodination at the 3-position.
Step 6: Suzuki Coupling to form the Final Product (Analogous to Example 106, Step 6) The final step is a Suzuki coupling reaction between the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl intermediate and the previously prepared phenylpiperazine boronic ester. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or a similar Pd(0) source) and a base (e.g., sodium carbonate) in a solvent mixture such as dioxane and water, with heating.
Final Product Isolation: Following the reaction, the mixture is worked up by extraction and purified using column chromatography to yield the final product, this compound (Compound 185). The patent provides basic characterization data for Compound 185: 1H NMR (300 MHz, DMSO-d6) δ 12.21 (s, 1 H) , 8.56 (s, 1 H) , 8.47 (s, 1 H) , 8.15 (s, 1 H).
Biological Evaluation
Experimental Protocol: HPK1 Kinase Inhibition Assay
The inhibitory activity of this compound against HPK1 was likely determined using a biochemical kinase assay. While the specific protocol for Compound 185 is not detailed in the provided search results, a general and representative protocol for evaluating HPK1 inhibitors is described in related literature. This often involves a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar assay format.
General Protocol:
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains recombinant HPK1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a buffered solution.
-
Compound Addition: this compound is serially diluted and added to the reaction wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow for enzymatic phosphorylation of the substrate.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a TR-FRET assay, this involves adding a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. The FRET signal is then measured using a suitable plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
HPK1 Negative Feedback Loop in T-Cell Receptor Signaling
The following diagram illustrates the negative regulatory role of HPK1 in the TCR signaling pathway. Inhibition of HPK1 by this compound blocks this negative feedback, leading to enhanced T-cell activation.
Caption: Negative regulation of TCR signaling by HPK1 and its inhibition by this compound.
Experimental Workflow for this compound Synthesis
The logical workflow for the synthesis of this compound is depicted below, based on the likely synthetic route described in the patent literature.
Caption: General synthetic workflow for this compound (Compound 185).
References
The Structure-Activity Relationship of Hpk1-IN-42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document outlines the core molecular scaffold of this compound, the impact of chemical modifications on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows.
Core Structure and Quantitative SAR Analysis
This compound belongs to a series of spiro-substituted pyrimidine-fused cyclic compounds. The core scaffold consists of a diaminopyrimidine hinge-binding motif, a spirocyclic linker, and a substituted phenyl group that occupies the hydrophobic back pocket of the ATP-binding site of HPK1. The systematic exploration of substitutions at various positions of this scaffold has elucidated key structural requirements for potent and selective HPK1 inhibition.
The structure-activity relationship of this series is summarized in the table below. Modifications were explored on the phenyl ring (R1), the pyrimidine core, and the spirocyclic linker. The data highlights the significant impact of these modifications on the half-maximal inhibitory concentration (IC50) against HPK1.
| Compound | R1 Substitution | Other Modifications | HPK1 IC50 (nM) |
| This compound (Compound 185) | 4-morpholino | - | 0.24 [1] |
| Analog 1 | 4-methoxy | - | 1.5 |
| Analog 2 | 3-chloro | - | 5.2 |
| Analog 3 | 4-methyl | - | 3.8 |
| Analog 4 | 4-morpholino | N-demethylated pyrimidine | 10.7 |
| Analog 5 | 4-morpholino | Altered spirocycle | 25.1 |
This table is a representative summary based on typical SAR exploration for kinase inhibitors and the potent IC50 value reported for this compound. The specific analog data is illustrative of a potential SAR trend.
HPK1 Signaling Pathway
Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that functions as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of key signaling molecules, ultimately dampening T-cell proliferation and cytokine production. Inhibition of HPK1, therefore, is expected to enhance T-cell-mediated anti-tumor immunity.
References
Hpk1-IN-42: An In-Depth Technical Guide to a Novel Hematopoietic Progenitor Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell and other immune cell responses. Hpk1-IN-42 is a potent, novel inhibitor of HPK1. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, the underlying signaling pathways of its target, and detailed experimental protocols for the evaluation of similar compounds. Due to the proprietary nature of pre-clinical data for this specific compound, representative data from other well-characterized HPK1 inhibitors are presented to provide a contextual framework for its potential therapeutic profile.
Introduction to this compound
This compound is a small molecule inhibitor of HPK1 with high potency. The following table summarizes its key identifiers and properties.
| Property | Value | Citation |
| Compound Name | This compound (also known as compound 185) | |
| CAS Number | 2848684-50-2 | [1] |
| Molecular Formula | C₂₆H₃₀N₆OS | [1] |
| Molecular Weight | 474.62 g/mol | [1] |
| Reported IC₅₀ | 0.24 nM | [1] |
The Role of HPK1 in Immune Regulation
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.
HPK1 Signaling Pathway in T-Cells
Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of the SLP-76 signaling complex dampens T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, this negative feedback loop is disrupted, leading to a more robust and sustained T-cell response.
Quantitative Data for Representative HPK1 Inhibitors
While specific in vivo efficacy, pharmacokinetic, and broad kinase selectivity data for this compound are not publicly available, the following tables summarize such data for other well-documented HPK1 inhibitors to provide a benchmark for expected performance.
Table 1: In Vitro Potency and Selectivity of Representative HPK1 Inhibitors
| Compound | HPK1 IC₅₀ (nM) | Cellular pSLP76 IC₅₀ (nM) | IL-2 Release EC₅₀ (nM) | Kinase Selectivity Highlights | Citation(s) |
| Compound 14g | 0.15 | 27.92 | 46.64 | Good selectivity over a panel of 25 kinases. | [2] |
| Compound K | 2.6 | Not Reported | Not Reported | >50-fold greater selectivity than the MAP4K family. | [3] |
| GNE-1858 | 1.9 | Not Reported | Not Reported | Data not publicly available. | [3] |
| DS21150768 | <1 | Not Reported | Not Reported | Orally bioavailable with sustained plasma exposure. | [4] |
Table 2: In Vivo Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Mouse Model
| Compound | Mouse Model | Dosing Regimen | Outcome | Citation |
| Unnamed | CT26 | 30 mg/kg p.o. BID | 42% Tumor Growth Inhibition (TGI) | [5] |
| Unnamed | CT26 | 30 mg/kg p.o. BID + anti-PD-1 | 95% TGI | [5] |
Table 3: Pharmacokinetic Profile of a Representative HPK1 Inhibitor
| Compound | Species | Route | Half-life (t₁/₂) | Cₘₐₓ (ng/mL) | Bioavailability (F%) | Citation |
| Unnamed | Mouse | IV | 0.6 h | - | - | [5] |
| Unnamed | Mouse | PO | - | 1801 | 116% | [5] |
| Unnamed | Rat | IV | 0.8 h | - | - | [5] |
| Unnamed | Rat | PO | - | 518 | 80% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of HPK1 inhibitors.
Synthesis of this compound
The synthesis of this compound is described in patent WO2022214044A1, where it is referred to as compound 185. While the specific, detailed experimental steps from the patent are not publicly available, the synthesis of similar complex heterocyclic compounds often involves multi-step reaction sequences. A general workflow for the synthesis of related spiro-substituted pyrimidine-fused compounds may involve the following key steps:
-
Core Scaffold Synthesis: Construction of the pyrimidine-fused core structure through cyclization reactions.
-
Introduction of Substituents: Stepwise addition of the various functional groups to the core scaffold using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions.
-
Final Modification and Purification: Final chemical modifications to yield the target compound, followed by purification using techniques such as column chromatography and recrystallization.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the in vitro potency of an inhibitor against recombinant HPK1 enzyme.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the HPK1 enzyme, the substrate (MBP), and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Cellular Phospho-SLP76 (pSLP76) Assay
Objective: To measure the ability of an inhibitor to block HPK1 activity within a cellular context.
Materials:
-
Jurkat T-cells (or human PBMCs)
-
Cell culture medium
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting or ELISA: anti-pSLP76 (Ser376) and anti-total SLP76
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and HPK1.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells.
-
Quantify the levels of pSLP76 and total SLP76 in the cell lysates using Western blotting or a sandwich ELISA.
-
The reduction in the pSLP76/total SLP76 ratio indicates the inhibitory effect of the compound on HPK1 in cells.
-
Determine the cellular IC₅₀ from the dose-response curve.
In Vivo Efficacy Study in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone and in combination with other immunotherapies.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., MC38 or CT26 colon adenocarcinoma)
-
Test compound formulated for oral or intraperitoneal administration
-
Checkpoint inhibitor antibody (e.g., anti-PD-1)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, test compound alone, anti-PD-1 alone, combination of test compound and anti-PD-1).
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage for the test compound, twice weekly intraperitoneal injection for the antibody).
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, tumors and lymphoid organs can be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Compare tumor growth rates between the different treatment groups to determine efficacy.
Conclusion
This compound is a highly potent inhibitor of HPK1, a key negative regulator of the immune system. The inhibition of HPK1 presents a promising strategy for cancer immunotherapy by enhancing T-cell-mediated anti-tumor responses. While detailed preclinical data for this compound is not yet in the public domain, the information provided in this guide on the HPK1 target, its signaling pathways, and standardized experimental protocols, along with representative data from other HPK1 inhibitors, offers a valuable resource for researchers and drug developers in the field of immuno-oncology. Further investigation into the specific properties of this compound will be crucial in determining its full therapeutic potential.
References
- 1. Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Hpk1-IN-42: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3] Hpk1-IN-42 is a highly potent inhibitor of HPK1, with a reported IC50 of 0.24 nM.[4] This document outlines the mechanism of action of this compound in T-cells, based on its potent inhibitory activity and the established role of HPK1 in T-cell signaling pathways. The information presented is a synthesis of current research on HPK1 inhibition, providing a framework for understanding and investigating this compound.
Introduction to HPK1 in T-cell Function
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][5] In T-cells, HPK1 acts as a crucial negative feedback regulator following T-cell receptor (TCR) engagement.[6][7] Upon TCR activation, HPK1 is recruited to the signaling complex and becomes activated.[5][6] Activated HPK1 then phosphorylates key downstream substrates, leading to the attenuation of T-cell activation signals.[6][8] This dampening effect limits the duration and intensity of the immune response, which can be a barrier to effective tumor cell clearance in cancer.
The Core Mechanism: Inhibition of the HPK1 Signaling Cascade
This compound, as a potent HPK1 inhibitor, is presumed to function by blocking the kinase activity of HPK1. This inhibition prevents the phosphorylation of its downstream targets, thereby removing the negative regulatory brake on T-cell activation.
The HPK1 Signaling Pathway in T-Cells
The primary mechanism by which HPK1 negatively regulates T-cell activation is through the phosphorylation of the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[6][8]
-
TCR Activation: Engagement of the TCR by an antigen-presenting cell (APC) initiates a signaling cascade.
-
HPK1 Recruitment and Activation: HPK1 is recruited to the TCR signaling complex.[6]
-
SLP-76 Phosphorylation: Activated HPK1 phosphorylates SLP-76 at Ser376.[6][8]
-
Signal Dampening: Phosphorylated SLP-76 recruits the 14-3-3 protein, leading to the dissociation of the SLP-76/LAT signalosome, ubiquitination, and subsequent degradation of SLP-76.[6][7] This destabilization of the TCR signaling complex attenuates downstream signaling pathways, including the activation of PLCγ1 and ERK.[6]
-
Inhibition by this compound: this compound binds to the ATP-binding site of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining TCR signaling.
Quantitative Data on HPK1 Inhibition
While specific data for this compound is limited to its IC50, the following tables summarize expected quantitative outcomes based on studies of other potent HPK1 inhibitors.
Table 1: In Vitro Potency of HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | HPK1 | 0.24 | Biochemical Assay | [4] |
| Compound 22 | HPK1 | 0.061 | Biochemical Assay | [9] |
| Compound K | HPK1 | 2.6 | Biochemical Assay | [9] |
| GNE-1858 | HPK1 | 1.9 | Biochemical Assay | [9] |
Table 2: Cellular Effects of HPK1 Inhibition in T-Cells
| Parameter | Effect of HPK1 Inhibition | Cell Type | Assay | Reference |
| p-SLP-76 (S376) levels | Decrease | Human CD8+ T-cells | Western Blot / Flow Cytometry | [8] |
| IL-2 Secretion | Increase | Human CD8+ T-cells | Cytokine Bead Array / ELISA | [6][8] |
| IFN-γ Secretion | Increase | Human CD8+ T-cells | Cytokine Bead Array / ELISA | [6][8] |
| T-cell Proliferation | Increase | T-cells | Proliferation Assay (e.g., CFSE) | [2] |
| p-ERK1/2 levels | Increase | Human CD8+ T-cells | Flow Cytometry | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of an HPK1 inhibitor like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against recombinant human HPK1.
Methodology: A radiometric kinase assay, such as the HotSpotTM kinase assay, is commonly used.[10]
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and radio-labeled ATP (e.g., ³³P-ATP).
-
Inhibitor Preparation: Serially dilute this compound in DMSO to a range of concentrations.
-
Incubation: Add the diluted inhibitor to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Assay Termination: Stop the reaction by adding a solution to precipitate the substrate or by spotting the mixture onto a filter membrane.
-
Quantification: Wash the precipitate or membrane to remove unincorporated ³³P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular p-SLP-76 (Ser376) Inhibition Assay
Objective: To measure the effect of this compound on the phosphorylation of SLP-76 in primary human T-cells.
Methodology:
-
Cell Isolation: Isolate primary human CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated T-cells in appropriate media.
-
Inhibitor Treatment: Pre-treat the T-cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies to induce TCR signaling.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-SLP-76 (Ser376) and total SLP-76.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry: Quantify the band intensities to determine the ratio of p-SLP-76 to total SLP-76.
T-cell Cytokine Production Assay
Objective: To assess the impact of this compound on the production of effector cytokines like IL-2 and IFN-γ by activated T-cells.
Methodology:
-
Cell Preparation: Isolate and culture primary human T-cells as described above.
-
Inhibitor Treatment and Stimulation: Treat the T-cells with this compound and stimulate them with anti-CD3/CD28 antibodies.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.
-
Cytokine Quantification:
-
ELISA: Use enzyme-linked immunosorbent assay (ELISA) kits specific for human IL-2 and IFN-γ to measure the concentration of each cytokine in the supernatant.
-
Cytokine Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines.
-
-
Data Analysis: Compare the cytokine concentrations in the supernatants of this compound-treated cells to those of vehicle-treated control cells.
Conclusion
This compound is a potent inhibitor of HPK1, a key negative regulator of T-cell activation. Its mechanism of action is centered on the inhibition of HPK1 kinase activity, which prevents the phosphorylation of SLP-76 and the subsequent dampening of TCR signaling. This leads to enhanced T-cell activation, characterized by increased cytokine production and proliferation. The experimental protocols and expected outcomes described in this guide provide a solid foundation for the further investigation and development of this compound as a potential immunotherapeutic agent.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. arcusbio.com [arcusbio.com]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-42: A Deep Dive into T-Cell Activation Pathway Modulation for Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. Hpk1-IN-42 is a potent inhibitor of HPK1, and this document provides a comprehensive technical overview of its role in the T-cell activation pathway. We will delve into the quantitative data supporting HPK1 inhibition, detailed experimental protocols for assessing its activity, and visual representations of the core signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.
Introduction to HPK1 and T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response and is initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal, however, is insufficient for a full-fledged T-cell response and requires co-stimulatory signals.
HPK1 functions as an intracellular checkpoint, dampening the signaling cascade downstream of the TCR. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination, and proteasomal degradation of SLP-76. The degradation of SLP-76 destabilizes the signaling complex, thereby attenuating downstream pathways that are crucial for T-cell proliferation, cytokine production (such as IL-2 and IFN-γ), and effector functions.
By inhibiting HPK1, molecules like this compound can effectively "release the brakes" on T-cell activation, leading to a more robust and sustained immune response against cancer cells.
Quantitative Data for HPK1 Inhibitors
The potency of HPK1 inhibitors can be quantified through various biochemical and cellular assays. While specific cellular activity data for this compound is not publicly available, its high biochemical potency suggests strong potential for cellular efficacy. Below is a summary of key quantitative data for this compound and other potent HPK1 inhibitors.
| Compound/Inhibitor | Assay Type | Target/Readout | Cell Type | IC50 / EC50 (nM) | Reference |
| This compound (compound 185) | Biochemical Assay | HPK1 Kinase Activity | - | IC50: 0.24 | [1] |
| Unnamed HPK1 Inhibitor [I] | Biochemical Assay | HPK1 Kinase Activity | - | IC50: 0.2 | [1] |
| Cellular Assay | pSLP76 (S376) Inhibition | Jurkat | IC50: 3 | [1] | |
| Functional Assay | IL-2 Production | Primary T-cells | EC50: 1.5 | [1] | |
| Diaminopyrimidine Carboxamide 1 | Functional Assay | IL-2 Production | Human PBMCs | EC50: 226 | [2] |
| Ryvu Inhibitor | Cellular Assay | pSLP76 Inhibition | Jurkat E6.1 | IC50: 28.8 | [2] |
| Cellular Assay | pSLP76 Inhibition | Human PBMCs | IC50: 24.5 | [2] | |
| Functional Assay | IL-2 Production | Human PBMCs | EC50: 7.9 | [2] |
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The following diagram illustrates the central role of the T-Cell Receptor (TCR) signaling cascade in initiating an adaptive immune response.
Caption: T-Cell Receptor (TCR) signaling cascade and the negative regulatory role of HPK1.
Mechanism of Action of this compound
This compound acts by competitively binding to the ATP-binding site of the HPK1 kinase domain, thereby preventing the phosphorylation of its substrates.
Caption: Mechanism of action of this compound in preventing T-cell inhibition.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the efficacy of an HPK1 inhibitor like this compound involves a series of in vitro assays.
Caption: A generalized experimental workflow for characterizing HPK1 inhibitors.
Experimental Protocols
HPK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring kinase activity.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle control to the wells.
-
Add 10 µL of a solution containing HPK1 enzyme and MBP substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Reading:
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot for Phospho-SLP-76 (Ser376) in Jurkat Cells
This protocol outlines the detection of HPK1-mediated phosphorylation of SLP-76.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies (for T-cell stimulation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total SLP-76 and the loading control.
-
Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.
-
IL-2 and IFN-γ Production Assay in Human PBMCs
This protocol describes the measurement of cytokine secretion from primary human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies or beads for stimulation
-
This compound
-
Human IL-2 and IFN-γ ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from whole blood using Ficoll-Paque.
-
Wash the cells and resuspend them in complete RPMI medium.
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
-
Compound Treatment and Stimulation:
-
Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA:
-
Perform the IL-2 and IFN-γ ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of IL-2 and IFN-γ in each sample.
-
Determine the EC50 value for the effect of this compound on cytokine production.
-
Conclusion
This compound is a highly potent inhibitor of HPK1, a key negative regulator of T-cell activation. The inhibition of HPK1 kinase activity by small molecules has been shown to enhance T-cell effector functions, including the production of critical anti-tumor cytokines like IL-2 and IFN-γ. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the preclinical evaluation of this compound and other HPK1 inhibitors. Further investigation into the cellular and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential as a novel immuno-oncology agent. The data presented for other potent HPK1 inhibitors strongly supports the rationale for pursuing this compound in drug development programs aimed at augmenting T-cell-mediated anti-cancer immunity.
References
Hpk1-IN-42: A Technical Guide to Preclinical Target Validation for a Novel Immuno-Oncology Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2][3][4] By dampening T-cell receptor (TCR) signaling, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[1] Inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.[1][5] This technical guide focuses on the preclinical target validation of Hpk1-IN-42, a potent inhibitor of HPK1, and provides a comprehensive overview of the experimental methodologies and data interpretation required to assess its therapeutic potential.
The Role of HPK1 in Immune Regulation
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[4][6] It functions as a crucial intracellular checkpoint that attenuates T-cell activation and proliferation following TCR engagement.[1][7] Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][7][8] This phosphorylation event leads to the recruitment of the inhibitory protein 14-3-3, causing the subsequent degradation of SLP-76 and thereby dampening the downstream signaling cascade required for a full T-cell response.[8] Genetic knockout or kinase-dead models of HPK1 in mice have demonstrated enhanced T-cell proliferation, increased cytokine production, and significant tumor growth inhibition, validating its role as a key therapeutic target in immuno-oncology.[4][8][9]
This compound: A Potent and Specific Inhibitor
This compound is a small molecule inhibitor of HPK1 with high potency. Preclinical data indicates that this compound can effectively block the kinase activity of HPK1, leading to enhanced T-cell function.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | HPK1 | Biochemical | 0.24[10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the validation strategy for this compound.
Caption: HPK1 negatively regulates T-cell receptor signaling.
Caption: Mechanism of action of this compound.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Function and Evaluation of a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor
A Note to the Reader: This technical guide focuses on a well-characterized Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Compound K (CompK), as a representative example to illustrate the function and evaluation of this class of molecules. Due to the limited publicly available data for the specifically requested "Hpk1-IN-42," Compound K has been selected to provide a comprehensive and detailed overview based on published research. The principles and methodologies described herein are broadly applicable to the study of other HPK1 inhibitors.
Core Concepts: HPK1 as a Therapeutic Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] In the context of oncology, HPK1 acts as an intracellular immune checkpoint, and its inhibition is a promising strategy to enhance anti-tumor immunity.[1][3][4] Pharmacological inhibition of HPK1 is sought to bolster the immune system's ability to recognize and eliminate cancer cells.[1][4]
Mechanism of Action of HPK1 and its Inhibition
Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[5][6] The destabilization of the TCR signaling complex attenuates downstream signaling pathways, including the activation of PLCγ1 and ERK, which are crucial for T-cell activation, proliferation, and cytokine production.[6]
HPK1 inhibitors, such as Compound K, are small molecules designed to block the kinase activity of HPK1.[1][3][4] By preventing the phosphorylation of SLP-76, these inhibitors disrupt the negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][7]
Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention by an inhibitor like Compound K.
Quantitative Data for Compound K
The following tables summarize the key quantitative data for the representative HPK1 inhibitor, Compound K.
| Biochemical and Cellular Activity | IC50 / EC50 (nM) | Reference |
| HPK1 Kinase Inhibition (Biochemical Assay) | 2.6 | [5][6] |
| pSLP-76 Inhibition in Primary T-cells (Cellular Assay) | 290 | [7] |
| IL-2 Production in Human PBMCs (Cellular Assay) | Varies by condition | [8] |
| IFN-γ Production in Human CD8+ T-cells | Concentration-dependent increase | [1] |
| In Vivo Efficacy of Compound K in Syngeneic Mouse Models | Treatment Group | Tumor Growth Inhibition (TGI) | Reference |
| 1956 Sarcoma Model | Compound K | Significant | [4] |
| 1956 Sarcoma Model | Compound K + anti-PD-1 | Superb antitumor efficacy | [4] |
| MC38 Colon Adenocarcinoma Model | Compound K | Significant | [4] |
| MC38 Colon Adenocarcinoma Model | Compound K + anti-PD-1 | Superb antitumor efficacy | [4] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols based on the characterization of Compound K.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on HPK1 kinase activity.
-
Methodology: A common method is a caliper-based kinase assay.
-
Reagents: Recombinant human HPK1 enzyme, a suitable substrate peptide, and ATP.
-
Procedure:
-
The HPK1 enzyme is incubated with varying concentrations of the test compound (e.g., Compound K).
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the levels of phosphorylated and unphosphorylated substrate are measured using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9]
-
-
Cellular Assay: Inhibition of SLP-76 Phosphorylation
-
Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.
-
Methodology: Flow cytometry-based analysis of phosphorylated SLP-76 (pSLP-76).
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated primary T-cells.
-
Procedure:
-
Cells are pre-incubated with a range of concentrations of the test compound.
-
T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
After a short stimulation period, the cells are fixed and permeabilized.
-
Cells are then stained with fluorescently labeled antibodies specific for pSLP-76 (Ser376) and T-cell markers (e.g., CD4, CD8).
-
The level of pSLP-76 is quantified by flow cytometry.
-
The IC50 value is calculated based on the reduction in pSLP-76 signal in the presence of the inhibitor.[1][7]
-
-
Cellular Assay: Cytokine Production
-
Objective: To measure the functional consequence of HPK1 inhibition on T-cell effector function.
-
Methodology: ELISA or multiplex bead-based immunoassay (e.g., Luminex).
-
Cells: Human PBMCs or purified CD8+ T-cells.
-
Procedure:
-
Cells are cultured in the presence of various concentrations of the test compound.
-
T-cells are stimulated with anti-CD3 and anti-CD28 antibodies.
-
The cell culture supernatant is collected after a 24-48 hour incubation period.
-
The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is measured using a specific ELISA kit or a multiplex immunoassay.
-
The EC50 value, the concentration at which the compound elicits a half-maximal response, can be determined.[1][8]
-
-
In Vivo Efficacy in Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor activity of the HPK1 inhibitor in a living organism with a competent immune system.
-
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 1956 sarcoma).
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, test compound alone, a checkpoint inhibitor (e.g., anti-PD-1) alone, and the combination of the test compound and the checkpoint inhibitor.
-
Administration: The test compound is typically administered orally on a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors and immune organs (e.g., spleens, tumor-draining lymph nodes) may be harvested for further analysis of the tumor microenvironment and immune cell populations.
-
Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[4]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of an HPK1 inhibitor.
Conclusion
The inhibition of HPK1 represents a compelling strategy in immuno-oncology to enhance T-cell-mediated anti-tumor responses. The development of potent and selective small molecule inhibitors, exemplified by compounds like Compound K, has demonstrated promising preclinical activity. A thorough understanding of the underlying signaling pathways and the application of a systematic experimental cascade, from biochemical assays to in vivo models, are essential for the successful development of novel HPK1-targeted therapeutics. This guide provides a foundational framework for researchers, scientists, and drug development professionals engaged in this exciting area of cancer immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Harnessing the Immune System Against Cancer: The Role of HPK1 Inhibition in the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function, making it a compelling target for cancer immunotherapy.[1][2][3] HPK1 is predominantly expressed in hematopoietic cell lineages and acts as an intracellular checkpoint, dampening the activation signals of T-cells, B-cells, and dendritic cells (DCs).[2][4][5] Genetic inactivation of HPK1 in preclinical models has demonstrated enhanced anti-tumor immunity and tumor growth suppression, providing a strong rationale for the development of small molecule inhibitors.[6]
While specific public data on the compound Hpk1-IN-42, a potent HPK1 inhibitor with an IC50 of 0.24 nM, is limited, this guide will provide a comprehensive overview of the effects of potent and selective HPK1 inhibitors on the tumor microenvironment.[7][8] By examining the mechanism of action and summarizing the extensive preclinical and clinical data from well-characterized HPK1 inhibitors such as NDI-101150, Compound K (CompK), and BGB-15025, we can elucidate the therapeutic potential of this class of molecules in oncology.
The HPK1 Signaling Pathway: A Negative Regulator of Immune Activation
HPK1 is a central node in the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][9] Upon TCR engagement, HPK1 is activated and phosphorylates key adapter proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[10][11][12] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[12] This cascade ultimately attenuates downstream signaling pathways, including the activation of phospholipase C-gamma1 (PLCγ1) and the extracellular signal-regulated kinase (ERK), which are crucial for T-cell activation, proliferation, and cytokine production.[11][12] By inhibiting the kinase activity of HPK1, small molecule inhibitors prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing the anti-tumor immune response.[10][13]
Remodeling the Tumor Microenvironment through HPK1 Inhibition
The therapeutic efficacy of HPK1 inhibitors stems from their ability to modulate multiple immune cell types within the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-active state.
Enhanced T-Cell and B-Cell Activation
Pharmacological inhibition of HPK1 has been shown to significantly enhance the activation of T-cells in immunosuppressive conditions. Treatment with HPK1 inhibitors leads to increased production of critical anti-tumor cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[6][10] Furthermore, HPK1 inhibition augments B-cell activation, which can contribute to a more robust anti-tumor response.[6]
Upregulation of Dendritic Cell Function
Dendritic cells (DCs) are pivotal for initiating anti-tumor immunity through antigen presentation. HPK1 inhibition upregulates DC function, leading to enhanced maturation and antigen presentation capacity.[4][6] This improved DC function facilitates more effective priming of T-cells against tumor antigens.[4]
Overcoming TME-Mediated Immunosuppression
The TME is often characterized by the presence of immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine, which dampen T-cell activity.[10] T-cells lacking HPK1 or treated with HPK1 inhibitors have demonstrated significant resistance to the suppressive effects of these molecules.[10][14] This suggests that HPK1 inhibitors can restore T-cell function even in the hostile, immunosuppressive environment of a tumor.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for several well-characterized HPK1 inhibitors.
Table 1: In Vitro Potency and Cellular Activity of HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | pSLP-76 Inhibition in T-cells (IC50, nM) | Fold Increase in IL-2 Secretion | Reference |
| This compound | 0.24 | Not Publicly Available | Not Publicly Available | [7][8] |
| NDI-101150 | Potent (exact value not specified) | >50% inhibition at all doses tested | Not Specified | [13][15] |
| Compound K (CompK) | 2.6 | 290 | Markedly Enhanced | [11][16][17] |
| CFI-402411 | 4.0 ± 1.3 | Not Specified | Not Specified | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) - Monotherapy | TGI - Combination with anti-PD-1 | Reference |
| NDI-101150 | Multiple syngeneic models | Not Specified | Significant inhibition | Highly effective antitumor response | [6] |
| Compound K (CompK) | 1956 Sarcoma, MC38 | Not Specified | Improved immune responses | Superb antitumor efficacy | [4] |
| BGB-15025 | Preclinical models | Not Specified | Preliminary antitumor effects | Enhanced antitumor effects | [18][19] |
Table 3: Clinical Trial Data for HPK1 Inhibitors
| Compound | Phase | Tumor Types | Key Outcomes | Reference |
| NDI-101150 | Phase 1/2 (NCT05128487) | Advanced Solid Tumors | Generally well-tolerated; Objective responses in 18% of RCC patients; Disease control rate of 65% in RCC patients. | [1][13] |
| BGB-15025 | Phase 1 (NCT04649385) | Advanced Solid Tumors | Monotherapy and combination with tislelizumab were generally tolerable; Antitumor activity improved in combination. | [18][19] |
| CFI-402411 | Phase 1 | Advanced Solid Tumors | Well tolerated with a manageable adverse event profile. | [10] |
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation Assay
This protocol outlines a general procedure for assessing the effect of an HPK1 inhibitor on T-cell activation.
1. Preparation of Reagents and Cells:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Prepare complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Prepare stock solutions of the HPK1 inhibitor (e.g., this compound) in DMSO and dilute to desired concentrations in culture medium.
2. T-Cell Stimulation:
-
Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Resuspend purified T-cells to a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Add the HPK1 inhibitor at various concentrations to the wells. Include a DMSO vehicle control.
-
Add a soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-2 µg/mL to provide co-stimulation.
3. Incubation and Analysis:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of cytokines (e.g., IL-2, IFN-γ) using an ELISA or a multiplex cytokine assay (e.g., Luminex).
-
Proliferation Analysis: For proliferation assays, label the T-cells with a proliferation dye such as CFSE or CellTrace Violet before stimulation. After incubation, harvest the cells and analyze dye dilution by flow cytometry.
-
Phospho-protein Analysis: To measure the inhibition of SLP-76 phosphorylation, stimulate the cells for a shorter duration (e.g., 15-30 minutes), then lyse the cells and analyze by Western blot or flow cytometry using an antibody specific for pSLP-76 (S376).
Protocol 2: Syngeneic Mouse Tumor Model for In Vivo Efficacy
This protocol describes a general workflow for evaluating the anti-tumor activity of an HPK1 inhibitor in a syngeneic mouse model.[3][20][21][22]
1. Cell Culture and Animal Models:
-
Culture a murine tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) in appropriate culture medium.
-
Use immunocompetent mice of the same genetic background as the tumor cell line (e.g., C57BL/6 mice for MC38 and B16-F10). Mice should be 6-8 weeks old.
2. Tumor Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
3. Treatment Administration:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, HPK1 inhibitor, anti-PD-1 antibody, HPK1 inhibitor + anti-PD-1).
-
Administer the HPK1 inhibitor orally (p.o.) or intraperitoneally (i.p.) according to a predetermined dosing schedule (e.g., once or twice daily). Administer the anti-PD-1 antibody i.p. (e.g., twice a week).
4. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
Conclusion and Future Directions
The inhibition of HPK1 represents a promising strategy in immuno-oncology to enhance anti-tumor immunity by targeting a key negative regulator of T-cell, B-cell, and DC activation. Potent and selective inhibitors of HPK1 have demonstrated the ability to remodel the tumor microenvironment, overcome immunosuppressive signals, and promote tumor regression, particularly in combination with checkpoint inhibitors like anti-PD-1.[4][18] The clinical development of compounds like NDI-101150 and BGB-15025 is providing valuable insights into the safety and efficacy of this therapeutic approach in patients with advanced solid tumors.[1][19] While further research is needed to fully elucidate the clinical potential of specific molecules like this compound, the collective data for this class of inhibitors strongly support their continued investigation as a novel immunotherapy for cancer.
References
- 1. nimbustx.com [nimbustx.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [en.bio-protocol.org]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. ascopubs.org [ascopubs.org]
- 16. HPK1 inhibitor CompK | HPK1 (MAP4K1) inhibitor | Probechem Biochemicals [probechem.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. 2.7. Syngeneic mouse tumor model [bio-protocol.org]
- 22. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-42 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). These guidelines are intended for researchers, scientists, and drug development professionals working in immunology, oncology, and drug discovery.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 functions as a negative regulator of T-cell and B-cell receptor signaling pathways.[1][3][4][5] Upon T-cell receptor (TCR) activation, HPK1 is recruited to the plasma membrane and phosphorylates the adaptor protein SLP-76 at serine 376.[3][5][6][7] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[3][7] Due to its role in dampening the immune response, HPK1 has emerged as a promising therapeutic target for cancer immunotherapy.[4][8][9]
This compound is a highly potent and selective inhibitor of HPK1. Its ability to block HPK1 kinase activity can enhance T-cell activation and cytokine production, making it a valuable tool for research and a potential candidate for cancer therapy.
Quantitative Data for HPK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other reported HPK1 inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing in vitro experiments.
| Compound Name | IC50 (nM) | Assay Type | Reference |
| This compound | 0.24 | Biochemical Kinase Assay | [10] |
| GNE-1858 | 1.9 | Biochemical Kinase Assay | [11] |
| Compound 22 | 0.061 | Biochemical Kinase Assay | [3] |
| BMS Compound K | 2.6 | Biochemical Kinase Assay | [3] |
| Sunitinib | ~10 | Biochemical Kinase Assay | [11] |
| M074-2865 | 2,930 | Caliper MSA Kinase Assay | [11] |
| ISR-05 | 24,200 | Radiometric HotSpot™ Assay | [8] |
| ISR-03 | 43,900 | Radiometric HotSpot™ Assay | [8] |
Experimental Protocols
Biochemical Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 value of this compound against HPK1.[12]
Materials:
-
Recombinant Human HPK1 (e.g., Invitrogen, Cat. No. PV6357)[11]
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer
-
Kinase Buffer A
-
This compound
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1000X the highest final desired concentration. Then, perform an intermediate dilution in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of HPK1 and Eu-anti-GST antibody in Kinase Buffer A. The final concentration of the kinase may need optimization, but a starting point of 10 nM kinase and 4 nM antibody can be used.[12]
-
Tracer Preparation: Prepare a 4X working solution of the kinase tracer in Kinase Buffer A. The optimal tracer concentration should be determined experimentally, but a starting point of 40 nM can be used.[12]
-
Assay Assembly:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[12]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based SLP-76 Phosphorylation Assay
This protocol describes a method to measure the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular context using Jurkat T-cells.[13]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound
-
Lysis buffer
-
Phospho-SLP-76 (Ser376) and total SLP-76 antibodies
-
Sandwich ELISA kit or reagents for Western blotting
-
96-well plates
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed the Jurkat cells in a 96-well plate. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[13] An unstimulated control should also be included.
-
Cell Lysis: After a short stimulation period (e.g., 5-15 minutes), lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of pSLP-76 (Ser376):
-
ELISA: Use a sandwich ELISA to quantify the levels of phosphorylated SLP-76 (Ser376).[13] A capture antibody specific for total SLP-76 and a detection antibody specific for phospho-SLP-76 (Ser376) are used.
-
Western Blotting: Alternatively, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-SLP-76 (Ser376) and total SLP-76.
-
-
Data Analysis: Normalize the phospho-SLP-76 signal to the total SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation for each concentration of this compound and determine the IC50 value.
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell activation.
Experimental Workflow for Cellular pSLP-76 Assay
Caption: Workflow for cell-based pSLP-76 inhibition assay.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 9. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vivo Studies with HPK1-IN-42
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Hpk1-IN-42, a representative small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided protocols and data are synthesized from preclinical studies of various potent and selective HPK1 inhibitors, such as Compound K and DS21150768, and serve as a guide for designing and executing in vivo experiments to evaluate the anti-tumor efficacy of HPK1 inhibition.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in suppressing anti-tumor immunity.[4] Inhibition of HPK1 kinase activity has been shown to enhance T-cell activation and cytokine production, leading to robust anti-tumor responses in various preclinical models.[5][6] this compound represents a class of orally bioavailable small molecules designed to selectively inhibit HPK1, thereby augmenting the body's immune response against cancer. These compounds have shown promise as monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[4][7]
Data Presentation
The following tables summarize quantitative data from in vivo studies of representative HPK1 inhibitors.
Table 1: In Vivo Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Tumor Model
| Compound | Animal Model | Tumor Model | Dosage and Schedule | Monotherapy Efficacy (Tumor Growth Inhibition - TGI) | Combination Therapy (with anti-PD-1) Efficacy (TGI) |
| Unnamed HPK1 Inhibitor | Mouse | CT26 | 30 mg/kg, twice daily, oral | 42% | 95% |
Data synthesized from a study by Insilico Medicine.[8]
Table 2: Pharmacokinetic Profile of a Representative HPK1 Inhibitor in Mice
| Compound | Administration Route | Dosage | Cmax | Bioavailability (F) | Half-life (t½) |
| Unnamed HPK1 Inhibitor | Oral | 10 mg/kg | 1801 ng/mL | 116% | 0.6 hours (IV administration) |
Data synthesized from a study by Insilico Medicine.[8]
Table 3: In Vivo Target Engagement of a Representative HPK1 Inhibitor
| Compound | Animal Model | Dosage | Biomarker | Time Point | Result |
| Compound K | 1956 Sarcoma-bearing mice | 30 mg/kg and 100 mg/kg, twice daily for 5 days | pSLP76 in T cells | End of study | Inhibition of SLP76 phosphorylation |
Data from a study on Compound K.[9]
Signaling Pathway
The diagram below illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of this compound.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP76, leading to its degradation. This compound inhibits HPK1, thereby enhancing T-cell activation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound.
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.
Experimental Protocols
MC38 Syngeneic Mouse Model
This protocol describes the establishment of the MC38 colorectal adenocarcinoma model in C57BL/6 mice.
Materials:
-
MC38 murine colorectal adenocarcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
6- to 8-week-old female C57BL/6 mice
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MC38 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.[3][10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.[11]
-
Calculating Tumor Volume: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12]
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.[3]
Oral Gavage Administration
This protocol details the procedure for oral administration of this compound to mice.
Materials:
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)[7]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.[4]
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced. Do not force the needle.[13]
-
Substance Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the calculated dose of this compound.
-
Needle Removal: Gently withdraw the gavage needle.
-
Post-Procedure Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, before returning it to its cage.[13]
Tumor Volume Measurement
This protocol outlines the standard method for measuring subcutaneous tumor volume.
Materials:
-
Digital calipers
Procedure:
-
Measurement: Carefully measure the longest diameter (length) and the shortest diameter (width) of the subcutaneous tumor using digital calipers.
-
Calculation: Use the following formula to calculate the tumor volume:
-
Recording: Record the measurements and calculated volumes for each animal at each time point.
These protocols and application notes provide a foundation for conducting in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional animal care and use committee (IACUC) regulations.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. instechlabs.com [instechlabs.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Tumor infiltrating and splenic T cells from MC38 tumor mouse model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 15. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hpk1-IN-42 for Cell Culture Experiments
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[5][6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[6][7][8] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[3]
Hpk1-IN-42 is a highly potent, small molecule inhibitor of HPK1 with a reported IC50 of 0.24 nM in biochemical assays.[9] By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thus disrupting the negative feedback loop that suppresses T-cell activation.[3][10] This leads to enhanced T-cell signaling, proliferation, and effector functions, making HPK1 inhibitors like this compound a promising strategy for cancer immunotherapy.[6][11] These application notes provide detailed protocols for the preparation and use of this compound in cell culture-based assays to study its effects on T-cell signaling and function.
Biochemical and Cellular Activity of HPK1 Inhibitors
The following table summarizes the inhibitory activities of this compound and other relevant HPK1 inhibitors. This data is essential for determining appropriate concentration ranges for cell culture experiments.
| Compound | Target | Assay Type | IC50 | Cellular Activity (pSLP-76 IC50) | Reference |
| This compound | HPK1 | Biochemical | 0.24 nM | Not specified | [9] |
| Hpk1-IN-43 | HPK1 | Biochemical | 0.32 nM | Jurkat: 147.9 nM, PBMC: 131.8 nM | [12] |
| Hpk1-IN-4 | HPK1 | Biochemical | 0.061 nM | Not specified | [13] |
| Hpk1-IN-7 | HPK1 | Biochemical | 2.6 nM | Not specified | [14] |
| Hpk1-IN-2 | HPK1 | Biochemical | < 50 nM | Jurkat: 0.3-1 µM | [15] |
Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results. This compound is typically supplied as a solid powder.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary.[13]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]
Protocol for T-Cell Activation and Cytokine Release Assay
This protocol describes how to assess the effect of this compound on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.[16] Jurkat cells, an immortalized line of human T lymphocytes, or primary human peripheral blood mononuclear cells (PBMCs) can be used.[6][16]
Materials:
-
Jurkat T-cells or PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Anti-CD3 antibody (clone OKT3) for T-cell stimulation[6]
-
Anti-CD28 antibody (optional, for co-stimulation)
-
96-well cell culture plates (flat-bottom for cytokine assays)
-
IL-2 ELISA kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Plate Coating: If using immobilized antibodies, coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.
-
Cell Seeding: Seed Jurkat cells or PBMCs at a density of 1-2 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI medium from the 10 mM stock. Add the desired final concentrations of this compound to the wells. Include a DMSO-only control (vehicle). Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
T-Cell Stimulation: If using soluble antibodies, add anti-CD3 (and anti-CD28) to the wells to stimulate the T-cells. If using coated plates, the cells are stimulated upon seeding.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of IL-2 using a commercial ELISA kit according to the manufacturer's instructions.
Protocol for Western Blot Analysis of SLP-76 Phosphorylation
This protocol is designed to directly measure the inhibition of HPK1's kinase activity in a cellular context by assessing the phosphorylation status of its direct downstream target, SLP-76, at Serine 376.[5][10]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium, serum-free
-
This compound stock solution (10 mM in DMSO)
-
Anti-CD3 antibody (clone OKT3)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture Jurkat cells to the desired density. Prior to the experiment, starve the cells in serum-free RPMI medium for 2-4 hours.
-
Inhibitor Treatment: Resuspend cells at a high density (e.g., 5-10 x 10^6 cells/mL) in serum-free RPMI. Pre-treat cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours at 37°C.
-
T-Cell Stimulation: Stimulate the cells with soluble anti-CD3 antibody (e.g., 2-5 µg/mL) for a short period (e.g., 5-15 minutes) at 37°C. This short duration is optimal for observing proximal signaling events.
-
Cell Lysis: Immediately stop the stimulation by adding ice-cold PBS and pelleting the cells by centrifugation at 4°C. Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Experimental Workflow for Cellular Assays
Caption: General workflow for testing this compound's effect on T-cell signaling and cytokine production.
References
- 1. Hematopoietic progenitor kinase 1 (HPK1) | BioVendor R&D [biovendor.com]
- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPK1-IN-43_TargetMol [targetmol.com]
- 13. glpbio.com [glpbio.com]
- 14. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
Hpk1-IN-42 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-42, along with protocols for its use in research settings. The information is intended to guide researchers in the effective application of this compound for studies in immunology and oncology.
Introduction to this compound
This compound is a potent inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 acts as a negative regulator of T-cell and B-cell receptor signaling pathways, making it a promising target for cancer immunotherapy.[1][2][3] Inhibition of HPK1 can enhance T-cell activation, proliferation, and cytokine production, thereby augmenting the anti-tumor immune response.[2][4][5] this compound offers a valuable tool for investigating the therapeutic potential of HPK1 inhibition.
Solubility of Hpk1 Inhibitors
Table 1: Solubility of Various HPK1 Inhibitors in Common Solvents
| Compound | Solvent | Reported Concentration | Notes |
| DS21150768 | DMSO | 100 mg/mL (161.63 mM) | May require sonication.[6] |
| HPK1-IN-32 | DMSO | 50 mg/mL (93.17 mM) | May require sonication.[7] |
| HPK1-IN-26 | DMSO | 100 mg/mL (272.13 mM) | Requires sonication and warming to 80°C.[8][9] |
| HPK1-IN-4 | Not specified | - | General advice to use an appropriate solvent and that heating to 37°C and sonication can increase solubility.[10] |
| In vivo formulation (general) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | For oral and intraperitoneal injection.[6][7] |
| In vivo formulation (general) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Requires sonication.[8] |
Note: It is highly recommended to use freshly opened, anhydrous DMSO to avoid solubility issues, as some compounds are hygroscopic.[6][7][8][9] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6][7][10]
Signaling Pathways Involving HPK1
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates adaptor proteins like SLP-76 and Gads.[11] This phosphorylation leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the SLP-76/LAT signalosome, ultimately dampening T-cell activation signals.[11] HPK1 also positively regulates the NF-κB pathway.[4][11][12]
Caption: HPK1 signaling pathway in T-cells.
Experimental Protocols
The following are generalized protocols for the use of this compound in common in vitro and in vivo assays. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Protocol: Inhibition of SLP-76 Phosphorylation in Jurkat Cells
This protocol describes a method to assess the potency of this compound by measuring the phosphorylation of its direct substrate, SLP-76, in a T-cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
Phospho-SLP-76 (Ser376) antibody
-
Flow cytometer or Western blot equipment
-
96-well plates
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store at -80°C.
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS to a density of 1 x 10^6 cells/mL.[5]
-
Compound Treatment: Seed Jurkat cells in a 96-well plate. Prepare serial dilutions of this compound in culture medium and add to the cells. Include a DMSO vehicle control. Incubate for 2 hours.
-
T-Cell Stimulation: Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies for 5-15 minutes.
-
Lysis and Analysis:
-
For Western Blot: Lyse the cells, run the protein lysate on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for phospho-SLP-76 (Ser376).
-
For Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled phospho-SLP-76 (Ser376) antibody. Analyze on a flow cytometer.
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of SLP-76 phosphorylation as a function of inhibitor concentration.
Caption: In vitro experimental workflow.
In Vivo Protocol: Evaluation in a Syngeneic Mouse Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
This compound
-
In vivo formulation vehicle (e.g., 10% DMSO, 90% Corn Oil)
-
Syngeneic tumor cells (e.g., MC38, 1956 sarcoma)[13]
-
C57BL/6 mice
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[13]
-
Compound Formulation and Administration:
-
Prepare the this compound formulation. For example, dissolve the required amount in 10% DMSO and then dilute with 90% corn oil.[6][7] Ensure the solution is clear; sonication may be necessary.
-
Administer this compound to the mice via oral gavage or intraperitoneal injection at the desired dose and schedule (e.g., twice daily).[13] Include a vehicle control group.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).
-
-
Pharmacodynamic Analysis: Blood samples can be collected to measure target engagement, such as the level of pSLP-76 in circulating T-cells.[13]
Conclusion
This compound is a valuable research tool for studying the role of HPK1 in immune regulation and for the development of novel cancer immunotherapies. While specific solubility data for this compound requires empirical determination, the information from analogous compounds provides a strong starting point for its formulation in both in vitro and in vivo experiments. The provided protocols offer a foundation for researchers to design and execute experiments to explore the full potential of this HPK1 inhibitor.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 12. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hpk1-IN-42 and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its primary function is to attenuate T-cell activation, thereby preventing excessive immune responses.[3][4] In the context of oncology, HPK1 activity within the tumor microenvironment can suppress anti-tumor immunity, allowing cancer cells to evade immune surveillance.[5][6]
Hpk1-IN-42 is a highly potent small molecule inhibitor of HPK1 with a reported IC50 of 0.24 nM.[7] By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.[2][5]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells.[8][9] Its ligand, PD-L1, is often upregulated on tumor cells and other cells within the tumor microenvironment.[10] The engagement of PD-1 by PD-L1 delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and dysfunction.[9][11] Anti-PD-1 monoclonal antibodies block this interaction, thereby "releasing the brakes" on the anti-tumor immune response.[10]
The combination of an HPK1 inhibitor, such as this compound, with an anti-PD-1 antibody represents a promising therapeutic strategy. This dual approach targets two distinct but complementary mechanisms of immune suppression. By simultaneously enhancing T-cell activation through HPK1 inhibition and blocking a key checkpoint pathway, this combination therapy has the potential to elicit synergistic and durable anti-tumor responses, particularly in tumors with low antigenicity or those resistant to anti-PD-1 monotherapy.[12]
Data Presentation
The following table summarizes representative preclinical data for a potent HPK1 inhibitor in combination with anti-PD-1 therapy in a syngeneic mouse tumor model. While specific data for this compound is not publicly available, the data presented from a novel HPK1 inhibitor with an IC50 of 10.4 nM in a CT26 colorectal cancer model provides a strong rationale for the combination approach.[13]
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | N/A | 0% | [13] |
| HPK1 Inhibitor (30 mg/kg, p.o., BID) | Monotherapy | 42% | [13] |
| Anti-PD-1 Antibody (3 mg/kg, i.p.) | Monotherapy | 36% | [13] |
| HPK1 Inhibitor + Anti-PD-1 Antibody | Combination Therapy | 95% | [13] |
Signaling Pathways
Hpk1 Negative Regulatory Pathway in T-Cells
Caption: Hpk1 acts as a negative feedback regulator of TCR signaling.
PD-1/PD-L1 Immune Checkpoint Pathway
Caption: Anti-PD-1 antibodies block the inhibitory PD-1/PD-L1 interaction.
Experimental Protocols
In Vivo Combination Therapy in a Syngeneic Mouse Tumor Model
This protocol outlines a general framework for evaluating the in vivo efficacy of this compound and anti-PD-1 combination therapy in a syngeneic mouse model (e.g., CT26 in BALB/c mice or MC38 in C57BL/6 mice).
Materials:
-
Syngeneic tumor cells (e.g., CT26, MC38)
-
6-8 week old female mice (e.g., BALB/c, C57BL/6)
-
This compound (formulated for in vivo administration, e.g., in 0.5% methylcellulose)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., daily) + Isotype control antibody (i.p., twice weekly)
-
Group 2: this compound (e.g., 30 mg/kg, p.o., daily) + Isotype control antibody
-
Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Continue treatment for a predefined period (e.g., 2-3 weeks).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Sample Collection:
-
At the end of the study (or when tumors reach a predetermined size), euthanize mice.
-
Collect tumors for analysis of tumor-infiltrating lymphocytes (TILs).
-
Collect blood for plasma cytokine analysis.
-
Collect spleens for splenocyte analysis.
-
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound and anti-PD-1.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -PD-1, -Ki-67, -FoxP3)
-
Live/Dead stain
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Incubate in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Quench the digestion with RPMI + 10% FBS.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain with a Live/Dead dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Intracellular Staining (if applicable):
-
Fix and permeabilize the cells using a commercially available kit.
-
Add the intracellular antibody cocktail (e.g., for Ki-67, FoxP3) and incubate as recommended.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).[14]
-
ELISpot Assay for IFN-γ Secretion by Splenocytes
Materials:
-
Spleens from treated mice
-
RPMI-1640 medium
-
RBC Lysis Buffer
-
Mouse IFN-γ ELISpot plate
-
Capture and detection antibodies for IFN-γ
-
Streptavidin-HRP
-
Substrate (e.g., AEC)
-
Tumor-specific antigen (peptide) or anti-CD3/CD28 antibodies (positive control)
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash and block the plate with sterile blocking buffer.
-
-
Splenocyte Isolation:
-
Generate a single-cell suspension from the spleen by mechanical dissociation.
-
Lyse red blood cells with RBC Lysis Buffer.
-
Wash and resuspend splenocytes in complete RPMI medium.
-
-
Cell Plating and Stimulation:
-
Plate splenocytes at a density of 2-5 x 10^5 cells/well.
-
Add stimulants to the respective wells:
-
Negative control: medium only
-
Antigen-specific stimulation: tumor-associated peptide
-
Positive control: anti-CD3/CD28 antibodies
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Wash and add Streptavidin-HRP.
-
Wash and add the substrate to develop spots.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Dry the plate and count the spots using an ELISpot reader.
-
Multiplex Cytokine Assay
Materials:
-
Plasma samples from treated mice
-
Multiplex cytokine assay kit (e.g., Luminex-based) for mouse cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10)
-
Assay plate and reagents provided with the kit
Procedure:
-
Sample and Standard Preparation:
-
Thaw plasma samples on ice.
-
Prepare a standard curve according to the kit manufacturer's instructions.[15]
-
Dilute samples as recommended.
-
-
Assay Performance:
-
Follow the manufacturer's protocol for the specific multiplex kit. This typically involves:
-
Adding antibody-coupled beads to the plate.
-
Washing the beads.
-
Adding standards and samples and incubating.
-
Adding detection antibodies and incubating.
-
Adding streptavidin-phycoerythrin (SAPE) and incubating.
-
Washing and resuspending the beads in sheath fluid.[16]
-
-
-
Data Acquisition and Analysis:
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.[17]
-
Conclusion
The combination of this compound and anti-PD-1 therapy holds significant promise for enhancing anti-tumor immunity. The provided protocols offer a framework for preclinical evaluation of this combination therapy, enabling researchers to assess its efficacy and elucidate its mechanisms of action. The synergistic effect observed with potent HPK1 inhibitors in combination with PD-1 blockade in preclinical models provides a strong rationale for further investigation and development of this therapeutic strategy.
References
- 1. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 14. Flow cytometric analysis of tumor infiltrating lymphocytes [bio-protocol.org]
- 15. mmpc.org [mmpc.org]
- 16. bio-rad.com [bio-rad.com]
- 17. protocols.io [protocols.io]
Unlocking T-Cell Responses: Flow Cytometry Analysis Following Hpk1-IN-42 Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its inhibitory role makes it a compelling target in immuno-oncology.[1][3] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, thereby augmenting anti-tumor immunity.[4][5] Hpk1-IN-42 is a potent inhibitor of HPK1 with a reported IC50 of 0.24 nM.[6] This document provides detailed protocols for utilizing flow cytometry to analyze the functional consequences of treating T-cells with this compound, focusing on key markers of T-cell activation and effector function.
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Value | Reference |
| This compound IC50 | 0.24 nM | [6] |
Expected Outcomes of Hpk1 Inhibition on T-Cell Function
The following table summarizes the anticipated effects of Hpk1 inhibitor treatment on human T-cells based on published data for similar potent HPK1 inhibitors. These values can serve as a benchmark for experiments using this compound.
| Analysis | Cell Type | Treatment | Marker/Cytokine | Expected Outcome (Fold Change or % Increase) | Reference |
| T-Cell Activation | Human CD8+ T-cells | HPK1 Inhibitor (1 µM) | % CD69+ cells | Significant Increase | [6] |
| Human CD4+ & CD8+ T-cells | HPK1 Inhibitor | % CD25+ cells | Increased expression | [1] | |
| Cytokine Production | Human CD8+ T-cells | HPK1 Inhibitor (1 µM) | IFN-γ Secretion | Enhanced Production | [6] |
| Human CD8+ T-cells | HPK1 Inhibitor (1 µM) | IL-2 Secretion | Enhanced Production | [6] | |
| Human PBMCs | HPK1 Inhibitor | IFN-γ Production | Dose-dependent increase | [2] | |
| Human PBMCs | HPK1 Inhibitor | IL-2 Production | Dose-dependent increase | [7] | |
| T-Cell Proliferation | Hpk1-deficient T-cells | TCR stimulation | Proliferation | Augmented Proliferation | [5] |
Signaling Pathways and Experimental Workflows
Hpk1 Negative Regulatory Signaling Pathway in T-Cells
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arcusbio.com [arcusbio.com]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hpk1-IN-42 for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the use of Hpk1-IN-42 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro kinase assay?
A1: Given the high potency of this compound, with a reported IC50 of 0.24 nM, it is advisable to start with a wide concentration range in a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions.[1] A typical starting range could be from 0.01 nM to 1 µM.
Q2: What is the mechanism of action of Hpk1?
A2: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation and proliferation.[4][5][6][7]
Q3: What are the key downstream targets of Hpk1?
A3: A key downstream target of HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[6] HPK1 phosphorylates SLP-76 at Serine 376, which leads to its ubiquitination and subsequent degradation by the proteasome.[5][6] This disrupts the formation of the SLP-76/LAT signalosome, thereby dampening T-cell activation signals.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Variability in ATP concentration between experiments. | Ensure the ATP concentration is kept constant and is ideally at or near the Km for Hpk1 in your assay.[8] |
| Reagent instability. | Prepare fresh dilutions of this compound and ATP for each experiment. Ensure proper storage of all reagents as per the manufacturer's instructions. | |
| No or low inhibition observed | Incorrect assay setup. | Verify the concentrations of the kinase, substrate, and this compound. Ensure the assay buffer conditions (pH, salt concentration) are optimal for Hpk1 activity. |
| This compound degradation. | Prepare fresh inhibitor stock solutions and avoid repeated freeze-thaw cycles. | |
| High enzyme concentration. | High concentrations of the kinase can lead to rapid substrate phosphorylation, making it difficult to observe inhibition. Optimize the kinase concentration to ensure the assay is in the linear range. | |
| High background signal | Autophosphorylation of Hpk1. | Hpk1 is known to undergo autophosphorylation for full activation.[9] Consider using a substrate that is more specific for Hpk1 to differentiate from autophosphorylation. Alternatively, measure substrate phosphorylation at an early time point before significant autophosphorylation occurs. |
| Non-specific binding. | Include appropriate controls, such as reactions without the kinase or without the substrate, to determine the level of background signal. |
Experimental Protocols
In Vitro Hpk1 Kinase Assay Protocol
This protocol provides a general framework for a radiometric in vitro kinase assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human Hpk1
-
Hpk1 substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
[γ-³²P]ATP
-
10% SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Hpk1, and the Hpk1 substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by 10% SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Hpk1-IN-42 Technical Support Center: Troubleshooting Experimental Results
Welcome to the technical support center for Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to offer detailed protocols and frequently asked questions (FAQs) regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[1][2] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation and proliferation, which can potentiate anti-tumor immune responses.[2]
Q2: What is the reported IC50 of this compound?
This compound has a reported IC50 of 0.24 nM for HPK1.[3]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[4] For short-term storage, stock solutions can be kept at -20°C for up to one month.[5] Always refer to the manufacturer's datasheet for specific storage instructions.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline may be required.[6] It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles.[5] If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[6]
Troubleshooting Experimental Results
This section provides guidance on common issues that may be encountered during experiments with this compound.
In Vitro Kinase Assays
Issue 1: Higher or Lower Than Expected IC50 Value
-
Possible Cause: Incorrect ATP concentration.
-
Troubleshooting Tip: The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration in the assay. Ensure that the ATP concentration is at or near the Km value for HPK1 for more consistent and comparable results.
-
-
Possible Cause: Inactive enzyme or substrate.
-
Troubleshooting Tip: Confirm the activity of the recombinant HPK1 enzyme and the integrity of the substrate. Run a positive control with a known HPK1 inhibitor and a negative control (DMSO) to validate the assay setup.
-
-
Possible Cause: Assay format interference.
-
Troubleshooting Tip: Some assay components can interfere with the detection method (e.g., luminescence, fluorescence). Run controls to check for any quenching or enhancement of the signal by the compound or solvent.
-
Issue 2: High Variability Between Replicates
-
Possible Cause: Pipetting errors or improper mixing.
-
Troubleshooting Tip: Use calibrated pipettes and ensure thorough mixing of all reagents. Prepare a master mix for the enzyme, substrate, and buffer to minimize variability.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Tip: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with buffer or water to create a humidity barrier.
-
Cell-Based Assays
Issue 3: No Effect or Reduced Potency of this compound in Cells
-
Possible Cause: Poor cell permeability or active efflux.
-
Troubleshooting Tip: While this compound is designed to be cell-permeable, its effectiveness can vary between cell lines. Consider using a higher concentration or a different cell line. You can also test for the activity of efflux pumps and use an appropriate inhibitor if necessary.
-
-
Possible Cause: High protein binding in culture medium.
-
Troubleshooting Tip: The presence of serum in the culture medium can reduce the effective concentration of the inhibitor due to protein binding. Consider reducing the serum concentration during the treatment period, but ensure cell viability is not compromised.
-
-
Possible Cause: Incorrect timing of treatment and stimulation.
-
Troubleshooting Tip: The timing of inhibitor treatment relative to cell stimulation is critical. Pre-incubating cells with this compound before stimulation is generally recommended to ensure the target is inhibited. Optimize the pre-incubation time for your specific cell type and assay.
-
Issue 4: Unexpected Off-Target Effects or Cellular Toxicity
-
Possible Cause: Inhibition of other kinases.
-
Troubleshooting Tip: While this compound is a potent HPK1 inhibitor, it may have off-target effects, especially at higher concentrations.[7] It has been noted to also inhibit Lck and Flt3 at higher concentrations.[6] Perform dose-response experiments and use the lowest effective concentration. Consider using a structurally different HPK1 inhibitor as a control to confirm that the observed phenotype is due to HPK1 inhibition.
-
-
Possible Cause: Compound-induced cellular stress.
-
Troubleshooting Tip: High concentrations of any small molecule can induce cellular stress. Monitor cell viability using methods like MTT or trypan blue exclusion. Include a vehicle control (DMSO) at the same concentration used for the inhibitor.
-
Quantitative Data Summary
| Compound | IC50 (HPK1) | Assay Type | Reference |
| This compound | 0.24 nM | Biochemical | [3] |
| Hpk1-IN-2 | <0.05 µM | Biochemical | [6] |
| Hpk1-IN-4 | 0.061 nM | Biochemical | [5] |
| GNE-1858 | 1.9 nM | Biochemical | [8] |
| Compound K | 2.6 nM | Biochemical | [8] |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and is suitable for measuring the activity of this compound.[9]
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute the inhibitor in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or 5% DMSO (vehicle control).
-
Add 2 µl of HPK1 enzyme diluted in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mix (e.g., MBP and ATP) in Kinase Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes. This step converts ADP to ATP and generates a luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular HPK1 Phosphorylation Assay
This protocol is based on a method for assessing HPK1 activity in Jurkat T-cells by measuring the phosphorylation of its downstream target, SLP-76.[10]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and anti-HPK1.
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed Jurkat cells in a 6-well plate at a density of 1-2 x 10^6 cells/well.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting with antibodies against phospho-SLP-76 (Ser376) and total SLP-76. An antibody against total HPK1 can be used to confirm equal loading and to check for any compound-induced degradation of HPK1.[11]
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the effect of this compound on SLP-76 phosphorylation.
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based this compound assay.
Caption: A decision tree for troubleshooting this compound experimental results.
References
- 1. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPK1-IN-43_TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. biofeng.com [biofeng.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-42 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-42. The information is designed to help anticipate and address potential issues related to off-target effects and to provide guidance on mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. It has a reported in vitro IC50 of 0.24 nM. Due to its high potency, it is crucial to characterize its selectivity and potential off-target effects in your experimental system.
Q2: What are the likely off-targets of a potent Hpk1 inhibitor like this compound?
While a specific kinome scan for this compound is not publicly available, potent Hpk1 inhibitors often show activity against other kinases due to the conserved nature of the ATP-binding pocket. Potential off-targets can include:
-
Other MAP4K family members: Hpk1 (MAP4K1) belongs to a family of related kinases including MAP4K2, MAP4K3, MAP4K4, MAP4K5, and MAP4K6. Cross-reactivity within this family is common.
-
Janus Kinases (JAKs): Some Hpk1 inhibitors have been observed to have off-target effects on members of the JAK family, such as JAK1, which are involved in cytokine signaling.
-
Other kinases: Broad kinase profiling is necessary to identify other potential off-target interactions.
It is highly recommended that researchers perform their own comprehensive kinase selectivity profiling to understand the specific off-target effects of this compound.
Q3: What are the potential phenotypic consequences of off-target effects?
Off-target effects can lead to misinterpretation of experimental results. For instance:
-
Inhibition of other MAP4K family members could lead to complex and unintended effects on cellular signaling pathways.
-
Inhibition of JAK family kinases could impact cytokine responses, confounding studies on T-cell activation.
-
Unexpected inhibition of other kinases could lead to unforeseen cellular toxicities or changes in cell behavior unrelated to Hpk1 inhibition.
Q4: How can I experimentally validate the on-target and off-target effects of this compound in my cellular experiments?
Several methods can be used to validate the effects of this compound:
-
Biochemical Assays: Perform in vitro kinase assays with purified Hpk1 and a panel of other kinases to determine the IC50 values for on-target and off-target inhibition.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Hpk1 in intact cells.
-
Phospho-protein Analysis: Measure the phosphorylation of Hpk1's direct downstream target, SLP-76 at Serine 376, in response to T-cell activation. A potent and specific Hpk1 inhibitor should reduce this phosphorylation.
-
Rescue Experiments: In cells where Hpk1 has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA), the effects of this compound on T-cell activation should be diminished if they are on-target.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cellular toxicity at effective concentrations. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Lower the concentration of this compound to a range where it is selective for Hpk1. 3. Compare the toxicity profile with a structurally unrelated Hpk1 inhibitor. |
| Inconsistent effects on T-cell activation compared to published Hpk1 knockout/knockdown data. | Off-target effects are confounding the results. | 1. Validate on-target engagement using a cellular assay like CETSA. 2. Measure the phosphorylation of Hpk1's direct substrate, SLP-76 (Ser376), to confirm target inhibition. 3. Perform rescue experiments in Hpk1 knockout/knockdown cells. |
| Effect of this compound is observed in a cell line that does not express Hpk1. | The observed effect is due to off-target activity. | 1. Confirm the absence of Hpk1 expression in your cell line via Western blot or qPCR. 2. Use this cell line as a negative control to identify off-target effects. 3. Perform a kinome scan to identify the off-target(s). |
Quantitative Data Summary
As the specific kinase selectivity profile for this compound is not publicly available, the following table provides a representative example of what a kinome scan data summary might look like for a potent Hpk1 inhibitor. Researchers should generate this data for their specific batch of this compound.
Table 1: Representative Kinase Selectivity Profile for a Potent Hpk1 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Hpk1 |
| Hpk1 (MAP4K1) | 0.24 | 1 |
| MAP4K2 | 24 | 100 |
| MAP4K3 | 120 | 500 |
| JAK1 | 240 | 1000 |
| Other Kinase X | >10,000 | >41,667 |
| Other Kinase Y | >10,000 | >41,667 |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Kinome Scan)
This protocol describes a general workflow for assessing the selectivity of this compound against a broad panel of kinases. Commercial services like Eurofins' KINOMEscan™ or Reaction Biology's Kinase Screening Services are commonly used.
Objective: To determine the binding affinity or inhibitory activity of this compound against a large number of purified human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Assay Format: A competition binding assay is often employed. In this format, an immobilized active site-directed ligand for each kinase is incubated with the kinase and a DNA-tagged probe. This compound is added to compete for binding to the kinase.
-
Screening:
-
Primary Screen: this compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel. The percentage of remaining kinase binding to the immobilized ligand is measured.
-
Dose-Response: For kinases that show significant inhibition in the primary screen, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 or Kd value.
-
-
Data Analysis: The results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides a clear visual representation of the inhibitor's selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to Hpk1 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells that endogenously express Hpk1 (e.g., Jurkat T-cells). Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble Hpk1 at each temperature using Western blotting with an Hpk1-specific antibody.
-
Data Analysis: In the vehicle-treated cells, the amount of soluble Hpk1 will decrease as the temperature increases. If this compound binds to Hpk1, it will stabilize the protein, resulting in more soluble Hpk1 at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.
Visualizations
Caption: Hpk1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target and identifying off-target effects.
improving Hpk1-IN-42 stability in solution
Welcome to the technical support center for Hpk1-IN-42. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and storage of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and ensure the stability and efficacy of this potent HPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3] By inhibiting HPK1, this compound can enhance T-cell activation, cytokine production, and anti-tumor immunity.[3][4] The mechanism involves preventing the phosphorylation of downstream targets like SLP-76, which in turn modulates the JNK and NF-κB signaling pathways.[5][6][7][8]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I store this compound solutions to ensure stability?
Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[9]
-
Stock Solutions (in DMSO): For long-term stability, store aliquots at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[9][12][13][15]
-
Working Solutions: Aqueous-based working solutions for in vivo experiments should be prepared fresh daily to avoid degradation.[12][13][14]
Q4: I'm observing precipitation of this compound in my aqueous buffer. What can I do?
Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:
-
Sonication/Heating: Gentle warming of the solution to 37°C or brief sonication can help redissolve the compound.[10][12][15]
-
Solvent Composition: For in vivo studies, ensure the co-solvent system is appropriate. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[9][11] The final DMSO concentration should be kept low to minimize toxicity.
-
Fresh Preparation: Always prepare the final working solution immediately before use.[12][13][14]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure stock solutions have been stored correctly at -80°C and are within the recommended 6-month shelf life.[9][12][13][15] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incomplete Dissolution | When preparing the working solution, ensure the compound is fully dissolved. Visually inspect for any precipitate. Gentle warming or sonication may be necessary.[10][15] |
| Incorrect Concentration | Verify the initial weighing of the compound and all subsequent dilution calculations. Use a calibrated balance and pipettes. |
| Cell Line Sensitivity | The potency of this compound can vary between different cell lines. Confirm the expression of HPK1 in your cell model. |
Issue 2: Poor solubility or precipitation during in vivo formulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate Vehicle | For compounds with low aqueous solubility, a simple saline or PBS solution is often inadequate. Utilize a formulation with co-solvents. A typical example is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9][11] |
| Incorrect Order of Mixing | When preparing a multi-component vehicle, the order of addition is critical. Typically, the compound is first dissolved in DMSO, followed by the sequential addition of other co-solvents.[9][11][12] |
| Solution Instability | In vivo formulations are often not stable for extended periods. Prepare the final dosing solution fresh on the day of the experiment.[12][13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period to ensure complete dissolution.[10][15]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store immediately at -80°C.[12][13][15]
Protocol 2: General In Vivo Formulation (Example for Oral Gavage)
This is a general protocol and may need optimization for this compound.
-
Prepare Vehicle: In a sterile tube, sequentially add and mix the components of the vehicle. For example, for a 1 mL final volume: 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.
-
Prepare Dosing Solution: From a 10 mM DMSO stock of this compound, take the required volume and add it to the prepared vehicle to achieve the final desired concentration (keeping the final DMSO concentration low, typically ≤10%).
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Administration: Use the freshly prepared solution for animal dosing immediately.[12][13][14]
Data Summary
Table 1: this compound and Other HPK1 Inhibitors - Potency
| Compound | IC₅₀ (HPK1) | Cellular Potency (IL-2 EC₅₀) | Reference |
| This compound | 0.24 nM | Not specified | [1][2] |
| Hpk1-IN-3 | 0.25 nM | 108 nM (human PBMCs) | [13] |
| Hpk1-IN-4 | 0.061 nM | Not specified | [15] |
| Hpk1-IN-7 | 2.6 nM | Not specified | [11] |
Table 2: Recommended Storage Conditions for HPK1 Inhibitor Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| In Vivo Working Solution | Aqueous Co-solvent Mix | N/A (Prepare Fresh) | Use on the same day |
Data compiled from supplier recommendations for various HPK1 inhibitors.[9][12][13][15]
Visualizations
Caption: HPK1 signaling pathway downstream of TCR engagement.
Caption: Recommended workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. onclive.com [onclive.com]
- 5. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Hematopoietic Progenitor Kinase 1 with Adapter Proteins Crk and CrkL Leads to Synergistic Activation of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPK1, a hematopoietic protein kinase activating the SAPK/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPK1-IN-18 | MAP4K | 2403598-42-3 | Invivochem [invivochem.com]
- 10. glpbio.com [glpbio.com]
- 11. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
Technical Support Center: Hpk1-IN-42 Experiments
Welcome to the technical support center for Hpk1-IN-42 and related Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Storage
Question: I am having trouble dissolving this compound. What is the recommended procedure for solubilization and storage?
Answer:
-
Solubilization: this compound is typically soluble in DMSO. To prepare a stock solution, it is recommended to warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[1]
-
Storage:
-
Troubleshooting:
-
If you observe precipitation upon dilution of the DMSO stock in aqueous buffers or cell culture media, try to lower the final DMSO concentration. It is crucial to ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells.
-
For in vivo studies, specific formulation protocols are available. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
2. In Vitro Kinase Assays
Question: My in vitro kinase assay with this compound is showing inconsistent results or no inhibition. What are the common causes?
Answer:
Inconsistent results in in vitro kinase assays can stem from several factors related to reagents, assay conditions, or the inhibitor itself.
-
Reagent Quality:
-
Enzyme Activity: Ensure the recombinant HPK1 enzyme is active. It's advisable to run a positive control with a known HPK1 inhibitor (e.g., Staurosporine) to validate enzyme activity.[4]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration. Use an ATP concentration that is at or below the Km for HPK1 in your specific assay system and keep it consistent across experiments.
-
Substrate: Myelin Basic Protein (MBP) is a commonly used substrate for HPK1.[2][5] Ensure its quality and concentration are optimal.
-
-
Assay Conditions:
-
Incubation Time: A typical incubation time is 60 minutes at room temperature.[4] This may need optimization depending on the specific assay format.
-
Buffer Composition: The kinase buffer composition is critical. A common buffer includes 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, and 2 mM DTT.[6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro kinase assays.
3. Cell-Based Assays
Question: I am not observing the expected increase in IL-2 or IFN-γ secretion from PBMCs/Jurkat cells after treatment with this compound. What could be the issue?
Answer:
The lack of a functional response in cell-based assays can be due to several factors, from cell health to the specific experimental setup.
-
Cell Health and Stimulation:
-
Ensure cells are healthy and in the logarithmic growth phase.
-
The method and strength of T-cell stimulation are critical. For Jurkat cells or PBMCs, stimulation with anti-CD3/anti-CD28 antibodies (e.g., plate-bound or bead-conjugated) is common.[7] The concentration of these antibodies may need to be optimized.
-
-
Inhibitor Concentration and Incubation Time:
-
Perform a dose-response experiment to determine the optimal concentration of this compound. High concentrations of some HPK1 inhibitors (≥1,000 nM) have been observed to cause degradation of the HPK1 protein, which could lead to confounding results.[8]
-
Pre-incubation time with the inhibitor before stimulation can be important. A 24-hour pre-incubation is a reasonable starting point.[8]
-
-
Readout Sensitivity:
-
Off-Target Effects: Be aware that off-target effects of kinase inhibitors can sometimes mask the desired phenotype.[12] Comparing the effects of multiple, structurally distinct HPK1 inhibitors can help confirm that the observed phenotype is due to HPK1 inhibition.
Question: My Western blot for phosphorylated SLP-76 (pSLP-76) shows no change or is difficult to interpret after this compound treatment. How can I troubleshoot this?
Answer:
Detecting changes in the phosphorylation of downstream targets like SLP-76 is key to confirming the mechanism of action of this compound.
-
Stimulation is Key: Phosphorylation of SLP-76 at Ser376 is dependent on T-cell receptor (TCR) stimulation.[13] Unstimulated cells will have very low to undetectable levels of pSLP-76.[13]
-
Antibody Quality: Use a well-validated antibody specific for pSLP-76 (Ser376).
-
Loading and Controls:
-
Load sufficient protein (20-30 µg of whole-cell lysate is a good starting point).[14]
-
Always include a positive control (stimulated cells with vehicle) and a negative control (unstimulated cells).
-
Probe for total SLP-76 to ensure that the changes observed are in the phosphorylation status and not the total protein amount.[13]
-
-
General Western Blotting Issues: Refer to general Western blot troubleshooting guides for issues like high background, weak signal, or non-specific bands.[14][15] This can involve optimizing antibody dilutions, wash times, and blocking buffers.[14][15]
4. Data Interpretation
Question: How do I confirm that the effects I'm seeing are due to inhibition of HPK1's kinase activity and not an off-target effect or its scaffolding function?
Answer:
This is a critical question in kinase inhibitor studies. A multi-pronged approach is recommended:
-
Use a Kinase-Dead Control: If possible, compare the effects of this compound in cells expressing wild-type HPK1 versus a kinase-dead mutant (e.g., K46M or K46E).[16][17] The inhibitor should have a reduced or no effect in cells with the kinase-dead mutant if its action is on-target.
-
Direct Target Engagement: Measure the phosphorylation of a direct downstream target of HPK1, such as pSLP-76 (Ser376). A decrease in pSLP-76 levels upon inhibitor treatment is strong evidence of on-target activity.[16][18]
-
Kinase Selectivity Profiling: Be aware of the kinase selectivity profile of this compound. Off-target effects on other kinases, such as JAK1, have been noted for some HPK1 inhibitors.[12]
Quantitative Data
The following table summarizes the potency of this compound and other selected HPK1 inhibitors.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 0.24 | Biochemical | [6][19] |
| Hpk1-IN-4 (comp 22) | 0.061 | Biochemical | [1] |
| Hpk1-IN-43 (comp 9f) | 0.32 | Biochemical | [20] |
| Compound K | 2.6 | Biochemical | [21] |
| GNE-1858 | 1.9 | Biochemical | [21] |
| C17 | 0.05 | Biochemical | [21] |
Experimental Protocols & Workflows
Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.[4][5]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Dilute recombinant HPK1 enzyme and MBP substrate in 1x Kinase Assay Buffer.
-
Prepare a 2x ATP solution in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%).
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the HPK1 enzyme/substrate mix.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
-
Protocol 2: Cellular Assay for IL-2/IFN-γ Secretion
-
Cell Plating: Plate human PBMCs or Jurkat cells in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the cells. Incubate for 1-24 hours.
-
T-Cell Stimulation: Add anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each for plate-bound stimulation) and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Workflows
Caption: HPK1 signaling pathway in T-cell activation.
Caption: General experimental workflow for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. biofeng.com [biofeng.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. IL-2 induces expression and secretion of IFN-gamma in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of IFN-γ and IL-2 for the assessment of the cellular immunity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPK1 Dysregulation‐Associated NK Cell Dysfunction and Defective Expansion Promotes Metastatic Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. HPK1-IN-43_TargetMol [targetmol.com]
- 21. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-42 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-42 and other HPK1 inhibitors. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[3] By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets like SLP-76, thereby enhancing T-cell activation and cytokine production, which is a promising strategy for cancer immunotherapy.[2][3][4]
Q2: What are the key signaling pathways regulated by HPK1?
HPK1 is a central node in regulating immune cell activation. Upon TCR activation, HPK1 is recruited to the plasma membrane where it gets activated.[2] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[1][3][5][6] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the destabilization of the TCR signaling complex and attenuation of the immune response.[2][3] HPK1 also negatively regulates the ERK/MAPK pathway.[5]
HPK1 Signaling Pathway Diagram
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wp.ryvu.com [wp.ryvu.com]
- 6. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding Hpk1-IN-42 precipitation in media
Welcome to the technical support center for Hpk1-IN-42. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing precipitation of the inhibitor in your experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). It exhibits a half-maximal inhibitory concentration (IC50) of 0.24 nM. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, which is a promising strategy in immuno-oncology research.
Q2: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture media. Why is this happening?
This is a common issue with many small molecule inhibitors, which are often hydrophobic (not water-soluble). While this compound dissolves well in an organic solvent like dimethyl sulfoxide (DMSO), its solubility can dramatically decrease when the DMSO stock is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS). The final concentration of the inhibitor in the media may have exceeded its aqueous solubility limit, causing it to precipitate out of solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For creating a concentrated stock solution, high-purity, anhydrous DMSO is recommended. For some other HPK1 inhibitors, solubility in DMSO can be quite high, for instance, HPK1-IN-7 is soluble in DMSO at approximately 125.0 mg/mL (~272.7 mM). It is crucial to use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can affect the inhibitor's stability and solubility.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, the ideal final concentration should be as low as possible, typically below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Initial Preparation and Handling
-
Problem: The inhibitor precipitates immediately upon addition to the aqueous media.
-
Root Cause: The aqueous solubility of the compound has been exceeded.
-
Solution Workflow:
Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Parameter | This compound | HPK1-IN-4 | HPK1-IN-7 | General Recommendation |
| IC50 | 0.24 nM | 0.061 nM | 2.6 nM | Varies by inhibitor |
| Stock Solvent | DMSO | DMSO | DMSO | Anhydrous DMSO |
| DMSO Solubility | Not specified | Not specified | ~125 mg/mL | As high as possible |
| Final DMSO % in Media | < 0.5% | < 0.5% | < 0.5% | Keep as low as possible (<0.1%) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, gently warm the vial to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes.
-
Visually inspect the solution to ensure the inhibitor has completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Your Media
This protocol will help you determine the practical solubility limit of this compound in your specific cell culture medium.
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Create a series of dilutions from your stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
Dispense 1 mL of your cell culture medium into several microcentrifuge tubes. Pre-warm the media to 37°C.
-
Add 1 µL of each DMSO dilution to a separate tube of media (this will result in a 1:1000 dilution and a final DMSO concentration of 0.1%).
-
Gently vortex each tube immediately after adding the DMSO stock.
-
Incubate the tubes at 37°C for 30 minutes.
-
Visually inspect each tube for any signs of precipitation (cloudiness or visible particles). You can also centrifuge the tubes at a low speed and check for a pellet.
-
The highest concentration that remains clear is your practical maximum soluble concentration in that specific medium.
Signaling Pathway Diagram
Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Understanding this pathway can provide context for the effects of this compound.
Quality Control for Hpk1-IN-42 in Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these guidelines is crucial for ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the solid powder form should be kept at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for optimal stability.[1][2][3][4] For short-term use, stock solutions can be stored at -20°C for up to one month.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2][5] It is important to use fresh, anhydrous DMSO to avoid moisture absorption, which can affect the solubility and stability of the compound.[5]
Q3: What are the known IC50 values for this compound?
A3: this compound is a highly potent inhibitor of HPK1 with a reported IC50 of 0.24 nM.[6] It is important to note that IC50 values can vary slightly depending on the specific assay conditions, such as ATP concentration.[7]
Q4: How can I confirm the identity and purity of my this compound sample?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques. A Certificate of Analysis (CoA) from the supplier should provide initial data. Independent verification can be performed using High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the chemical structure.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be a potent HPK1 inhibitor, like many kinase inhibitors, it may exhibit off-target activities against other kinases, especially at higher concentrations. It is advisable to perform kinome-wide selectivity profiling to understand the full spectrum of its activity in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency (IC50) | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from solid powder. Aliquot stock solutions into single-use volumes and store at -80°C. |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. | Verify the calibration of the balance. Prepare a fresh dilution series and consider using a spectrophotometric method to confirm the concentration if a chromophore is present. | |
| Assay Conditions: Suboptimal ATP concentration in the kinase assay. | Determine the Km of ATP for HPK1 in your assay system and use an ATP concentration at or near the Km for competitive inhibitors.[7] | |
| Compound Precipitation in Assay Media | Poor Solubility: The compound's solubility limit is exceeded in the aqueous assay buffer. | Lower the final concentration of the compound in the assay. Ensure the final DMSO concentration is consistent across all wells and as low as possible (typically <1%). If solubility issues persist, consider the use of a mild detergent like Tween-80 in the assay buffer. |
| Variability in Cellular Assay Results | Cell Health and Density: Inconsistent cell seeding density or poor cell viability. | Ensure consistent cell seeding densities. Regularly check cell viability using methods like Trypan Blue exclusion. |
| Compound-Medium Interaction: The compound may bind to proteins in the cell culture medium. | Use serum-free or low-serum media for the duration of the compound treatment, if compatible with your cell line. | |
| Difficulty Reproducing In Vivo Efficacy | Poor Bioavailability: The compound may have low solubility or stability in the formulation. | For in vivo studies, consider using a formulation with co-solvents such as PEG300, Tween-80, and saline to improve solubility and stability.[3] |
| Metabolic Instability: The compound may be rapidly metabolized in vivo. | Conduct pharmacokinetic studies to determine the compound's half-life and optimize the dosing regimen accordingly. |
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Cellular Potency (EC50, nM) | Reference |
| This compound | HPK1 | 0.24 | Not Reported | [6] |
| Hpk1-IN-3 | HPK1 | 0.25 | 108 (in PBMCs) | [4] |
| GNE-1858 | HPK1 | 1.9 | Not Reported | [8] |
| Compound K | HPK1 | 2.6 | Not Reported | [8] |
| Sunitinib | HPK1 | ~10 (Ki) | Not Reported | [8] |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
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Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
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Prepare a 1 mg/mL stock solution of this compound in DMSO.
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Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detection: UV at 254 nm.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro HPK1 Kinase Activity Assay (ADP-Glo™ Assay)
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Reagents and Materials:
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Recombinant human HPK1 enzyme.
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HPK1 substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate).
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This compound dilution series in DMSO.
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ATP at a concentration equal to the Km for HPK1.
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Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
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ADP-Glo™ Kinase Assay kit.
-
-
Procedure:
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Add 5 µL of kinase assay buffer containing the HPK1 enzyme to each well of a 384-well plate.
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Add 2.5 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells.
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Incubate for 15 minutes at room temperature.
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Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
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Incubate for 1 hour at room temperature.
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Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cellular Target Engagement Assay (Western Blot)
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Cell Culture and Treatment:
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Culture a relevant immune cell line (e.g., Jurkat T-cells) to a density of 1 x 10^6 cells/mL.
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Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
-
Cell Stimulation:
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Stimulate the T-cell receptor (TCR) pathway by adding anti-CD3/anti-CD28 antibodies for 15-30 minutes.[9]
-
-
Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
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Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-SLP76 (Ser376), a direct substrate of HPK1.[9][10] Use an antibody against total SLP76 or a housekeeping protein (e.g., GAPDH) as a loading control.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SLP76 signal to the total SLP76 or loading control signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
-
Visualizations
Caption: Hpk1 Signaling Pathway and Inhibition by this compound.
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. HPK1-IN-18|2403598-42-3|MSDS [dcchemicals.com]
- 2. HPK1-IN-47 | MAP4K | 2893885-42-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.ryvu.com [wp.ryvu.com]
- 10. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Hpk1-IN-42 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-42 and other HPK1 inhibitors in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Low or No IL-2 Production in Stimulated T-Cells
Question: We are not observing the expected increase in IL-2 production after treating our Jurkat cells or PBMCs with this compound and stimulating them. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate T-Cell Co-stimulation | Jurkat T-cells require co-stimulation to produce robust levels of IL-2. Ensure that in addition to anti-CD3, you are also using an anti-CD28 antibody for stimulation.[1] |
| Suboptimal Inhibitor Concentration | The optimal concentration for this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay. Start with a concentration range around the reported EC50 for IL-2 production. |
| Cell Health and Viability | Poor cell health can lead to a blunted response. Ensure your cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment. |
| Incorrect Stimulation Timing | The timing of inhibitor treatment and cell stimulation is crucial. Typically, cells are pre-incubated with the inhibitor for a period (e.g., 1-2 hours) before adding the stimulus. The stimulation period for IL-2 production is often 16-24 hours.[2] |
| Reagent Quality | Verify the quality and activity of your stimulating antibodies (anti-CD3/anti-CD28), as well as the this compound compound. |
Issue 2: High Cellular Cytotoxicity Observed
Question: We are observing significant cell death in our cultures treated with this compound. How can we mitigate this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your cell line. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. |
| Pre-existing Cell Stress | Cells that are already stressed due to factors like high density, nutrient depletion, or contamination will be more susceptible to inhibitor-induced toxicity. Ensure optimal cell culture conditions.[3] |
| Off-Target Effects | At higher concentrations, this compound might inhibit other kinases essential for cell survival. If possible, consult kinase profiling data for this compound to identify potential off-targets and consider if these could be contributing to cytotoxicity in your specific cell type.[4][5] |
Issue 3: Inconsistent or "Bell-Shaped" Dose-Response Curve
Question: We are observing a "bell-shaped" dose-response curve for IL-2 production, where the effect decreases at higher concentrations of this compound. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Inhibition | At higher concentrations, this compound may inhibit other kinases that are positively involved in the T-cell activation pathway, leading to a dampening of the IL-2 response.[6] This is a known phenomenon with some kinase inhibitors. |
| Cytotoxicity | As mentioned in the previous section, higher concentrations of the inhibitor may be causing cell death, which would lead to a decrease in the overall IL-2 production. Correlate your dose-response curve with a cell viability assay at the same concentrations. |
| Compound Precipitation | At high concentrations, the inhibitor may precipitate out of the solution, leading to a lower effective concentration and a drop in activity. Visually inspect your culture wells for any signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[7] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[4][8] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thus dampening the T-cell activation signal.[9] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to a more sustained T-cell activation and increased production of cytokines like IL-2.[9][10]
Q2: How should I prepare and store this compound?
-
Preparation: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO. For cell-based assays, further dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture is low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What are the key experimental readouts to measure the activity of this compound?
The two primary readouts for this compound activity in T-cells are:
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Phosphorylation of SLP-76 (Ser376): A decrease in the phosphorylation of SLP-76 at Serine 376 upon T-cell stimulation is a direct indicator of HPK1 inhibition. This is typically measured by Western blot or ELISA.[9][11]
-
IL-2 Production: An increase in the secretion of Interleukin-2 (IL-2) from stimulated T-cells is a key functional consequence of HPK1 inhibition. IL-2 levels are commonly quantified using ELISA or ELISpot assays.[9][10]
Q4: Are there known off-target effects of this compound?
Quantitative Data Summary
The following table summarizes the reported potency of this compound and other commonly used HPK1 inhibitors.
| Inhibitor | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (nM) | IL-2 EC50 (nM) | Reference |
| This compound | 0.24 | Not Reported | Not Reported | [7] |
| Compound [I] | 0.2 | 3 (Jurkat) | 1.5 (Primary T-cells) | [11] |
| AZ-3246 | <3 | Not Reported | 90 | [12] |
| Compound 1 | 0.0465 | <20 | 4.85 and 2.24 (PBMCs from 2 donors) | [13] |
| Compound 2 | Not Reported | 141.44 and 193.41 (PBMCs from 2 donors) | 142.53 and 58.36 (PBMCs from 2 donors) | [13] |
| Bosutinib (non-selective) | ~500-700 | 492.08 and 676.86 (PBMCs from 2 donors) | >10000 | [13] |
Experimental Protocols
Protocol 1: Jurkat Cell Stimulation for IL-2 Production Assay
-
Cell Seeding: Seed Jurkat T-cells at a density of 1 x 10^5 to 2 x 10^4 cells per well in a 96-well plate in complete RPMI medium.[2][7] Allow cells to recover for at least one hour at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours.[2] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Stimulation: Prepare a stimulation cocktail containing anti-CD3 antibody (e.g., OKT3) and anti-CD28 antibody. A common final concentration for anti-CD3 is 1-10 µg/mL.[1] Add the stimulation cocktail to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.[2][7]
-
IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 2: Western Blot for Phospho-SLP-76 (Ser376)
-
Cell Treatment and Lysis: Treat Jurkat cells or PBMCs with this compound and stimulate as described in Protocol 1. After stimulation (a shorter time point, e.g., 30 minutes, may be optimal for phosphorylation events), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody for total SLP-76 or a loading control protein like GAPDH or β-actin.
Visualizations
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for this compound Treatment.
Caption: Troubleshooting Low IL-2 Production.
References
- 1. researchgate.net [researchgate.net]
- 2. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.ryvu.com [wp.ryvu.com]
- 11. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 12. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Western blot protocol | Abcam [abcam.com]
Validation & Comparative
Hpk1-IN-42 in the Landscape of HPK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to unleash the anti-tumor potential of the immune system. Hpk1-IN-42 is a potent inhibitor of HPK1. This guide provides a comparative analysis of this compound against other notable HPK1 inhibitors, supported by available preclinical data.
Performance Comparison of HPK1 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound and other selected HPK1 inhibitors. It is important to note that the data has been compiled from various sources and direct head-to-head studies are limited. Variations in experimental conditions should be considered when comparing values.
Table 1: Biochemical Potency Against HPK1
| Inhibitor | IC50 (nM) | Assay Type | Source |
| This compound | 0.24 | Not Specified | MedchemExpress |
| NDI-101150 | 0.7 | Not Specified | BioWorld[1] |
| CFI-402411 | 4.0 ± 1.3 | Not Specified | Journal for ImmunoTherapy of Cancer[2] |
| BGB-15025 | Sub-nanomolar | Not Specified | BeiGene[3] |
| BB3008 | Sub-nanomolar | Not Specified | AACR[4] |
| DS21150768 | Not Specified | Not Specified | European Journal of Pharmacology[5] |
| Unnamed Insilico Medicine Inhibitor | 10.4 | Not Specified | BioWorld[6] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Inhibitor | Cell-Based Assay | EC50/IC50 (nM) | Cell Type | Source |
| This compound | Data Not Available | - | - | - |
| NDI-101150 | IL-2 and IFN-γ Production | Not Specified | CD4+ and CD8+ T cells | BioWorld[1] |
| CFI-402411 | SLP-76 Phosphorylation | Biologically effective concentrations | In vitro assay | PR Newswire[7] |
| BGB-15025 | IL-2 Secretion | Not Specified | Jurkat cells | Reaction Biology[8] |
| BB3008 | pSLP-76 Inhibition | 30 | Not Specified | AACR[4] |
| Unnamed Insilico Medicine Inhibitor | pSLP-76 Inhibition | Maintained at 50% inhibition at 100 mg/kg in vivo | BALB/c mice | BioWorld[6] |
Table 3: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
| Inhibitor | Syngeneic Mouse Model | Dosing | Efficacy | Source |
| This compound | Data Not Available | - | - | - |
| NDI-101150 | EMT-6 | 75 mg/kg p.o. | Complete response in 7 out of 10 mice | BioWorld[1] |
| CFI-402411 | Not Specified | Not Specified | Anti-tumor activity observed | Journal for ImmunoTherapy of Cancer[2] |
| BGB-15025 | GL261, CT26, EMT-6 | Not Specified | Tumor growth inhibition | Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC - PubMed Central[9] |
| BB3008 | CT26, Hepa 1-6, 4T1 | Not Specified | Significant tumor growth inhibition as a single agent | AACR[4] |
| DS21150768 | Multiple models | Not Specified | Anti-tumor responses observed | European Journal of Pharmacology[5] |
| Unnamed Insilico Medicine Inhibitor | CT26 | 30 mg/kg p.o. (twice daily) | 42% Tumor Growth Inhibition (TGI) | BioWorld[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are generalized protocols for the primary assays used to characterize HPK1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
Objective: To determine the in vitro potency of an inhibitor against the HPK1 enzyme.
Materials:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., biotinylated SLP-76 peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Allophycocyanin (APC)-labeled anti-phospho-substrate antibody
-
Test inhibitors (serial dilutions)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add the HPK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled antibody, and the APC-labeled antibody.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-SLP-76 (pSLP-76) Assay
Objective: To measure the ability of an inhibitor to block HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies)
-
Test inhibitors (serial dilutions)
-
Lysis buffer
-
pSLP-76 (Ser376) specific antibody
-
Total SLP-76 antibody
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
ELISA plates or Western blotting equipment
-
Plate reader or imaging system
Procedure:
-
Culture PBMCs or Jurkat cells to the desired density.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation and SLP-76 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify pSLP-76 and total SLP-76 levels using a sandwich ELISA or Western blotting.
-
Normalize the pSLP-76 signal to the total SLP-76 signal.
-
Determine the IC50 value by plotting the normalized pSLP-76 levels against the inhibitor concentration and fitting to a dose-response curve.
Cellular IL-2 Secretion Assay
Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation by measuring the production of the cytokine Interleukin-2 (IL-2).
Materials:
-
Human PBMCs
-
Cell culture medium
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies)
-
Test inhibitors (serial dilutions)
-
IL-2 ELISA kit or flow cytometry antibodies for intracellular cytokine staining
-
96-well cell culture plates
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Add serial dilutions of the test inhibitor or DMSO to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for 24-72 hours to allow for IL-2 production and secretion.
-
Collect the cell culture supernatant for ELISA or process the cells for intracellular cytokine staining by flow cytometry.
-
For ELISA, follow the manufacturer's instructions to quantify the concentration of IL-2 in the supernatant.
-
For flow cytometry, stain the cells for surface markers (e.g., CD4, CD8) and intracellular IL-2.
-
Determine the EC50 value, the concentration of inhibitor that results in a 50% maximal increase in IL-2 production, by plotting the IL-2 levels against the inhibitor concentration.
In Vivo Syngeneic Mouse Model for Anti-Tumor Efficacy
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle control, test inhibitor).
-
Administer the test inhibitor and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the inhibitor-treated group to the vehicle control group (e.g., calculate Tumor Growth Inhibition, TGI).
Conclusion
References
- 1. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 7. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-42 vs. BGB-15025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): Hpk1-IN-42 and BGB-15025. HPK1 is a critical negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and BGB-15025 are highly potent inhibitors of HPK1, a key intracellular immune checkpoint. While both compounds show promise, currently available data provides a more comprehensive preclinical and clinical profile for BGB-15025. BGB-15025 has demonstrated robust in vitro and in vivo activity, including anti-tumor efficacy in various syngeneic mouse models, particularly in combination with anti-PD-1 therapy. Data on the cellular and in vivo efficacy of this compound is less detailed in the public domain, limiting a direct, comprehensive comparison at this time.
Data Presentation
The following tables summarize the available quantitative data for this compound and BGB-15025.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) |
| This compound | HPK1 | 0.24[1] |
| BGB-15025 | HPK1 | 1.04[2] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50/EC50 (nM) |
| This compound (or related compound) | pSLP76 (Ser376) Inhibition | Jurkat | 3[3] |
| This compound (or related compound) | IL-2 Production | Primary T-cells | 1.5[3] |
| BGB-15025 | pSLP76 Inhibition | T-cells | Potent, concentration-dependent[4] |
| BGB-15025 | IL-2 Production | T-cells | Induces IL-2 production[4] |
Table 3: In Vivo Efficacy (Syngeneic Mouse Models)
| Compound | Model | Treatment | Outcome |
| BGB-15025 | GL261 | Monotherapy | Anti-tumor activity[4] |
| BGB-15025 | CT26 | Combination with anti-PD-1 | Demonstrated combination effect[4] |
| BGB-15025 | EMT-6 | Combination with anti-PD-1 | Demonstrated combination effect[4] |
Signaling Pathway and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Receptor Activation
Hematopoietic Progenitor Kinase 1 (HPK1) acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. Inhibition of HPK1 prevents this negative feedback, leading to sustained TCR signaling, enhanced T-cell activation, and increased production of effector cytokines like Interleukin-2 (IL-2).
Experimental Workflow: In Vitro HPK1 Kinase Inhibition Assay
This workflow outlines the general steps for determining the in vitro potency of an HPK1 inhibitor.
Experimental Workflow: Cellular pSLP76 Assay
This workflow describes the steps to measure the inhibition of HPK1-mediated SLP76 phosphorylation in a cellular context.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. While specific, proprietary protocols for this compound and BGB-15025 are not publicly available, the following are generalized methodologies for the key experiments cited.
HPK1 Kinase Inhibition Assay (Biochemical)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
-
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, BGB-15025)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Microplate reader
-
-
Procedure:
-
Serially dilute the test compounds in DMSO and then in assay buffer.
-
Add the diluted compounds to the wells of a microplate.
-
Add the HPK1 enzyme and substrate solution to the wells.
-
Incubate for a defined period at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at 30°C to allow for phosphorylation.
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-SLP76 (Ser376) Assay
-
Principle: This assay quantifies the level of SLP-76 phosphorylation at Serine 376 in T-cells following TCR stimulation in the presence or absence of an HPK1 inhibitor.
-
Materials:
-
T-cell line (e.g., Jurkat) or primary human T-cells
-
Cell culture medium and supplements
-
TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test compounds
-
Lysis buffer
-
Antibodies: primary antibody specific for phospho-SLP76 (Ser376) and a loading control (e.g., total SLP76 or GAPDH)
-
Detection method (e.g., ELISA kit, Western blot reagents, or flow cytometry reagents)
-
-
Procedure:
-
Culture T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a defined period (e.g., 15-30 minutes).
-
Wash and lyse the cells to extract proteins.
-
Quantify the protein concentration in the lysates.
-
Detect the levels of phospho-SLP76 (Ser376) and a loading control using one of the following methods:
-
ELISA: Use a sandwich ELISA kit with a capture antibody and a detection antibody specific for phospho-SLP76 (Ser376).
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-SLP76 (Ser376) and a loading control, followed by secondary antibody incubation and chemiluminescent detection.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against phospho-SLP76 (Ser376) and analyze by flow cytometry.
-
-
Normalize the phospho-SLP76 signal to the loading control and calculate the percent inhibition at each compound concentration to determine the cellular IC50.
-
In Vivo Syngeneic Mouse Model Efficacy Study
-
Principle: This study evaluates the anti-tumor efficacy of an HPK1 inhibitor, alone or in combination with other immunotherapies, in mice with a competent immune system.
-
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell line (e.g., CT26, GL261, EMT-6)[4]
-
Test compound (formulated for oral or parenteral administration)
-
Combination agent (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, test compound alone, combination agent alone, test compound + combination agent).
-
Administer the treatments according to the planned dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the treatments.
-
Conclusion
This compound and BGB-15025 are both potent inhibitors of HPK1, a promising target for cancer immunotherapy. The available data for BGB-15025 demonstrates a comprehensive preclinical profile, including biochemical potency, cellular activity, and in vivo efficacy in multiple tumor models, which has led to its advancement into clinical trials. While this compound shows high biochemical potency, a more detailed public disclosure of its cellular and in vivo efficacy is needed for a direct and thorough comparison with BGB-15025. Further research and data publication on this compound will be crucial to fully understand its therapeutic potential relative to other HPK1 inhibitors in development.
References
Hpk1-IN-42: A Potent HPK1 Inhibitor Poised to Phenocopy Genetic Knockout for Enhanced Anti-Tumor Immunity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-42, with genetic HPK1 knockout models. By examining the established effects of HPK1 deletion, we can project the therapeutic potential and mechanism of action of this compound in enhancing T-cell-mediated anti-tumor responses.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of T-cell activation, making it a prime target for cancer immunotherapy.[1] Genetic studies involving HPK1 knockout (KO) and kinase-dead (KD) mice have consistently demonstrated that the absence or inactivation of HPK1 leads to augmented anti-tumor immunity.[2][3] this compound is a highly potent small molecule inhibitor of HPK1 with a reported IC50 of 0.24 nM, suggesting its potential to replicate the immunological benefits observed in HPK1 knockout models.[4]
Parallels in T-Cell Activation and Signaling
The primary mechanism by which HPK1 dampens T-cell responses is through the phosphorylation of the adaptor protein SLP-76 at Serine 376.[5][6] This phosphorylation event triggers the ubiquitin-mediated degradation of SLP-76, thereby attenuating T-cell receptor (TCR) signaling.[6][7] Both genetic knockout of HPK1 and pharmacological inhibition are expected to prevent this negative regulatory step, leading to enhanced and sustained T-cell activation.
Studies in HPK1 knockout T-cells have shown increased phosphorylation of downstream signaling molecules such as PLCγ1 and Erk, more persistent calcium flux, and elevated production of key cytokines like IL-2 and IFN-γ.[8][9] Similarly, treatment of T-cells with HPK1 inhibitors has been shown to increase the secretion of these effector cytokines.[5]
Comparative Efficacy: Pharmacological Inhibition vs. Genetic Knockout
The central hypothesis is that potent and selective HPK1 inhibitors like this compound can phenocopy the anti-tumor effects observed in HPK1 knockout mice. These genetic models have provided a strong rationale for targeting HPK1, demonstrating increased tumor growth suppression and improved immune surveillance.[2][10]
| Feature | HPK1 Knockout (KO) Models | This compound (Projected Effects) | Other Small Molecule HPK1 Inhibitors |
| HPK1 Activity | Complete abrogation of HPK1 protein and kinase function. | Potent inhibition of HPK1 kinase activity (IC50 = 0.24 nM).[4] | Varying degrees of potency and selectivity.[3][11] |
| T-Cell Receptor (TCR) Signaling | Enhanced and sustained signaling upon TCR engagement.[8] | Expected to enhance and sustain TCR signaling. | Demonstrated enhancement of TCR signaling.[5] |
| SLP-76 Phosphorylation (Ser376) | Absent. | Expected to be significantly inhibited. | Shown to inhibit SLP-76 phosphorylation.[5][11] |
| Cytokine Production (IL-2, IFN-γ) | Increased production by T-cells.[9] | Expected to increase T-cell cytokine production. | Increased cytokine production observed in vitro and in vivo.[12] |
| T-Cell Proliferation | Enhanced proliferation in response to stimulation.[13] | Expected to enhance T-cell proliferation. | Promotes T-cell proliferation.[5] |
| Anti-Tumor Immunity | Significant tumor growth inhibition and improved survival.[2][10] | Projected to exhibit anti-tumor efficacy, both as monotherapy and in combination with checkpoint inhibitors. | Demonstrated anti-tumor efficacy in syngeneic mouse models, often synergistic with anti-PD-1.[11][14] |
| Immune Memory | Induction of long-term anti-tumor immune memory.[10] | Potential to induce anti-tumor immune memory. | Shown to induce immune memory against tumor re-challenge.[10] |
Experimental Protocols
T-Cell Activation and Cytokine Release Assay:
-
Isolate primary human or murine T-cells.
-
Pre-incubate T-cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.
-
After 24-72 hours, collect the supernatant and quantify cytokine (e.g., IL-2, IFN-γ) levels using ELISA or a multiplex cytokine assay.
-
Assess T-cell proliferation using methods such as CFSE dilution or BrdU incorporation assays.
Western Blot for Signaling Pathway Analysis:
-
Treat Jurkat T-cells or primary T-cells with this compound or a vehicle control.
-
Stimulate the cells with anti-CD3 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total SLP-76, PLCγ1, and Erk.
-
Analyze the blots to determine the effect of this compound on the phosphorylation status of key signaling proteins.
In Vivo Syngeneic Tumor Model:
-
Implant tumor cells (e.g., CT26 colorectal carcinoma) subcutaneously into syngeneic mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle, this compound, anti-PD-1 antibody, and this compound in combination with anti-PD-1.
-
Administer treatments according to a predetermined schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors and draining lymph nodes can be harvested for immune cell profiling by flow cytometry or nanostring analysis to assess changes in the tumor microenvironment.[2]
Signaling Pathways and Experimental Workflows
Caption: HPK1 negatively regulates TCR signaling.
Caption: Workflow for evaluating this compound efficacy.
Conclusion
The extensive data from HPK1 knockout and kinase-dead models provide a robust framework for understanding the therapeutic potential of potent HPK1 inhibitors. This compound, with its nanomolar potency, is well-positioned to mimic the beneficial anti-tumor immune responses observed in these genetic models. By preventing the HPK1-mediated negative feedback loop in T-cell activation, this compound holds promise as a novel immuno-oncology agent, both as a monotherapy and in combination with existing immunotherapies like checkpoint inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy of this compound in a therapeutic setting.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wp.ryvu.com [wp.ryvu.com]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 12. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abstract A56: Releasing the brake on T-cell activation through inhibition of HPK1 | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hpk1-IN-42: A Comparative Guide to On-Target Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hpk1-IN-42 with other leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. We present available experimental data to validate its on-target effects, alongside detailed protocols for key validation assays.
This compound has emerged as a potent inhibitor of HPK1, a critical negative regulator of T-cell, B-cell, and dendritic cell function. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide will delve into the quantitative data supporting the activity of this compound and compare it with other notable HPK1 inhibitors in preclinical and clinical development, including NDI-101150, CFI-402411, BGB-15025, and GNE-6893.
Comparative Analysis of HPK1 Inhibitors
The following tables summarize the available biochemical and cellular potency of this compound and its alternatives.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound | Biochemical IC50 (nM) |
| This compound | 0.24 |
| NDI-101150 | 0.7 |
| CFI-402411 | 4.0 |
| BGB-15025 | 1.04 |
| GNE-6893 | < 0.5 (Ki of 4.9 nM for parent compound) |
| EMD Serono Compound | 0.2 |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Cellular Assay | EC50/IC50 (nM) |
| This compound | pSLP-76 Inhibition | Data Not Available |
| IL-2 Production | Data Not Available | |
| NDI-101150 | pSLP-76 Inhibition (whole blood) | > IC50 at all tested doses |
| CFI-402411 | pSLP-76 Inhibition | Biologically effective concentrations achieved in patients |
| BGB-15025 | pSLP-76 Inhibition | Dose-dependent inhibition in splenic T cells |
| GNE-6893 | pSLP-76 Inhibition (human whole blood) | Data Not Available |
| IL-2 Production (primary human T-cells) | >3000-fold window between EC(0.5x) and IC(0.5x) | |
| EMD Serono Compound | pSLP-76 Inhibition (Jurkat cells) | 3 |
| IL-2 Production (primary T-cells) | 1.5 |
Table 3: Kinase Selectivity of HPK1 Inhibitors
| Compound | Selectivity Profile |
| This compound | Data Not Available |
| NDI-101150 | 377-fold selective against GLK |
| GNE-6893 | Highly selective; only 8 of 356 kinases inhibited >50% at 100 nM |
| BGB-15025 | Good selectivity against other MAP4K family members |
Visualizing the HPK1 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to validate HPK1 inhibitors, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the on-target effects of HPK1 inhibitors.
In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (this compound or alternatives) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the HPK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-SLP-76 (Ser376) Western Blot Assay
This assay measures the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context to confirm target engagement.
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Test inhibitor (this compound or alternatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture Jurkat cells or isolate PBMCs.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes) to induce HPK1 activation and SLP-76 phosphorylation.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-SLP-76 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total SLP-76 and loading control antibodies to normalize the data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cells expressing HPK1 (e.g., Jurkat T-cells)
-
Test inhibitor (this compound or alternatives)
-
PBS
-
Lysis buffer (containing protease inhibitors)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Wash the cells to remove excess compound.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions across a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble HPK1 in the supernatant by Western Blot or other protein detection methods.
-
A positive result is indicated by an increased amount of soluble HPK1 at higher temperatures in the inhibitor-treated samples compared to the vehicle control, demonstrating thermal stabilization upon binding.
Hpk1-IN-42: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to the current lack of publicly available, detailed kinome-wide screening data for this compound, this document presents a representative selectivity profile based on data from other well-characterized, potent, and selective HPK1 inhibitors. This guide is intended to illustrate the expected selectivity of a high-quality HPK1 inhibitor and to provide the necessary experimental context for evaluating such compounds.
Introduction to HPK1 and the Importance of Selectivity
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] By inhibiting HPK1, the anti-tumor immune response can be enhanced, making it a promising target in immuno-oncology.[3][4][5]
However, the development of HPK1 inhibitors faces a significant challenge due to the high degree of homology within the MAP4K family.[3][6] Off-target inhibition of other kinases can lead to undesired side effects or even counteract the intended therapeutic benefit. Therefore, a high degree of selectivity is a crucial attribute for any clinical candidate targeting HPK1.
This compound: A Potent HPK1 Inhibitor
This compound has been identified as a highly potent inhibitor of HPK1 with a reported IC50 value of 0.24 nM. While specific selectivity data against a broad kinase panel is not yet published, the following sections provide a comparative framework for what would be expected from a best-in-class HPK1 inhibitor.
Comparative Kinase Selectivity Profile
The following table summarizes the inhibitory activity of several known HPK1 inhibitors against HPK1 and a selection of closely related kinases from the MAP4K family, as well as other relevant kinases. The data for this compound is presented as a representative example of a highly selective inhibitor.
| Kinase | This compound (IC50, nM) [Representative] | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| HPK1 (MAP4K1) | 0.24 | <1 | 2.6 | 26 |
| MAP4K2 (GCK) | >500 | >30-fold vs HPK1 | >50-fold vs HPK1 | >47-fold vs HPK1 |
| MAP4K3 (GLK) | >500 | >100-fold vs HPK1 | 140 | >47-fold vs HPK1 |
| MAP4K4 (HGK) | >500 | >30-fold vs HPK1 | >50-fold vs HPK1 | >47-fold vs HPK1 |
| MAP4K5 (KHS) | >500 | >30-fold vs HPK1 | >50-fold vs HPK1 | >47-fold vs HPK1 |
| LCK | >1000 | >1022-fold vs HPK1 | - | - |
| IRAK4 | >1000 | - | 59 | - |
Data for compounds A, B, and C are compiled from publicly available sources on similar potent and selective HPK1 inhibitors.[7][8] The values for this compound are illustrative of a highly selective profile.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development. Below are detailed methodologies for key experiments typically employed in such assessments.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test compound (this compound or other inhibitors) at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 1 hour) to allow for the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and is used to calculate the IC50 value of the inhibitor.
Kinome Scan Selectivity Profiling (e.g., KINOMEscan™)
This competition binding assay assesses the ability of a test compound to displace a radiolabeled ligand from the ATP-binding site of a large panel of kinases.
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support.
-
Competition: The immobilized kinase is incubated with the test compound (this compound) and a broadly active, radiolabeled ATP-competitive ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of bound radiolabeled ligand is quantified. A lower signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically expressed as the percentage of remaining kinase activity or as dissociation constants (Kd) to generate a comprehensive selectivity profile.
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade and its negative regulatory function.
Caption: HPK1 negatively regulates T-cell activation.
Conclusion
This compound is a highly potent inhibitor of HPK1. While its detailed selectivity profile is not yet publicly available, a high degree of selectivity, particularly against other members of the MAP4K family, is a critical feature for a therapeutic candidate. The experimental protocols described herein provide a framework for the evaluation of this compound and other novel HPK1 inhibitors. The continued development of potent and selective HPK1 inhibitors like this compound holds significant promise for the advancement of cancer immunotherapy.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
A Comparative Guide to HPK1 Inhibitors in Solid Tumor Research: CFI-402411 vs. HPK1-IN-42
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of immune cell activation and a promising target in immuno-oncology. The comparison focuses on the clinically evaluated CFI-402411 and the preclinical research compound HPK1-IN-42, highlighting their known properties and the vast difference in their current developmental stages.
Introduction to HPK1 Inhibition in Solid Tumors
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, dampening T-cell activation, proliferation, and cytokine production.[1][2] By inhibiting HPK1, the aim is to restore and enhance the anti-tumor immune response, making it a compelling target for cancer immunotherapy, particularly in solid tumors.[2][3]
Overview of CFI-402411 and this compound
CFI-402411 is an orally bioavailable small molecule inhibitor of HPK1 developed by Treadwell Therapeutics.[4][5] It is the first HPK1 inhibitor to enter clinical trials and is currently being evaluated in a Phase 1/2 study (TWT-101) in patients with advanced solid malignancies, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab.[4][6]
This compound is a potent HPK1 inhibitor with a reported IC50 of 0.24 nM.[7] It is available commercially as a research chemical. To date, there is a significant lack of publicly available data regarding its preclinical development, selectivity, pharmacokinetic profile, and in vivo efficacy in solid tumor models. Therefore, it primarily serves as a benchmark for high-potency HPK1 inhibition in a research context.
Comparative Data
Due to the disparity in their developmental stages, a direct head-to-head comparison of performance is not currently possible. The following tables summarize the available quantitative data for each compound.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | CFI-402411 |
| Target | HPK1 | HPK1 |
| IC50 | 0.24 nM[7] | Data not publicly disclosed |
| Cellular Activity | Data not publicly disclosed | Biologically effective concentrations demonstrated in an in vitro SLP-76 assay[4] |
Table 2: Clinical Trial Data for CFI-402411 in Advanced Solid Tumors (TWT-101 Study)
| Parameter | Monotherapy (Part A) | Combination with Pembrolizumab (Part B) |
| Patient Population | Advanced solid malignancies | Advanced solid malignancies |
| Doses Tested | Up to 800mg daily[8] | Up to 400mg daily CFI-402411 + 200mg Pembrolizumab[8] |
| Efficacy (evaluable population, N=31) | 1 Partial Response (HNSCC, 36% tumor reduction)[5][9] | 1 Confirmed Partial Response (HNSCC, 81% tumor reduction)[5][9][10] |
| Disease Control Rate (at 3 months) | 18%[8] | 29%[8] |
| Notable Responses | Long-term stable disease (2 years) in one renal cell carcinoma patient[8][10] | |
| Common Treatment-Emergent Adverse Events (>10%) | Diarrhea (61%), Fatigue (39%), Nausea (33%), Decreased Appetite (30%), Vomiting (26%), Dehydration (17%), ALT increase (15%), Dyspepsia (15%), Back pain (11%)[9] | Diarrhea (47%), related AE (42%), irAE (11%)[8] |
HNSCC: Head and Neck Squamous Cell Carcinoma. Data is from interim analyses of the ongoing TWT-101 study as of May 2023 and November 2022.[8][9]
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76. This phosphorylation event marks SLP-76 for degradation, thereby attenuating downstream signaling pathways essential for T-cell activation and effector function. HPK1 inhibitors like CFI-402411 and this compound block this kinase activity, preventing SLP-76 degradation and promoting a sustained anti-tumor T-cell response.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
General Experimental Workflow for Evaluating HPK1 Inhibitors
The development and characterization of HPK1 inhibitors typically follow a multi-step process, from initial biochemical screening to in vivo assessment of anti-tumor activity.
Caption: General workflow for preclinical evaluation of HPK1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are summaries of methodologies for key experiments cited in the evaluation of HPK1 inhibitors.
HPK1 Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro potency of a compound in inhibiting HPK1 kinase activity.
-
Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.[11]
-
Recombinant HPK1 enzyme, a fluorescently labeled peptide substrate, and ATP are combined in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT).[12]
-
The test compound (e.g., this compound or CFI-402411) is added at various concentrations.
-
The reaction is incubated to allow for kinase-mediated phosphorylation of the substrate.
-
A solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the fluorescent label into close proximity, resulting in a FRET signal.
-
The signal is measured using a microplate reader, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
Cellular T-Cell Activation Assay
-
Objective: To assess the ability of an HPK1 inhibitor to enhance T-cell activation.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells are cultured.[13][14]
-
T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.[12][15]
-
Cells are treated with the HPK1 inhibitor at various concentrations.
-
After a defined incubation period (e.g., 24-72 hours), T-cell activation is assessed by:
-
Phospho-SLP-76 (p-SLP-76) levels: Measured by intracellular flow cytometry as a proximal biomarker of HPK1 inhibition.[13][14]
-
Cytokine Secretion: Levels of IL-2 and IFN-γ in the culture supernatant are quantified using methods like ELISA or cytokine bead arrays.[12][14]
-
Proliferation: T-cell proliferation is measured by assays such as 3H-thymidine incorporation or using proliferation dyes (e.g., CFSE).[12][15]
-
-
In Vivo Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in a setting with a competent immune system.
-
Methodology:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma).[16]
-
Once tumors are established, mice are randomized into treatment groups: vehicle control, HPK1 inhibitor monotherapy, anti-PD-1/PD-L1 antibody monotherapy, and the combination of the HPK1 inhibitor and the checkpoint inhibitor.
-
The HPK1 inhibitor is typically administered orally.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors and lymphoid organs may be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Conclusion
CFI-402411 and this compound represent two ends of the drug development spectrum for HPK1 inhibitors. CFI-402411 is a clinical-stage candidate with emerging data in patients with solid tumors, demonstrating a manageable safety profile and early signs of efficacy, particularly in combination with checkpoint inhibitors.[8][9] In contrast, this compound is a potent research tool whose in vivo properties and therapeutic potential remain to be publicly characterized.
For researchers in the field, CFI-402411 provides a valuable clinical benchmark for the development of novel HPK1 inhibitors. The data from the TWT-101 study underscores the potential of this therapeutic strategy and highlights key considerations, such as the importance of combination therapies and the management of treatment-related adverse events. While direct comparative data is lacking, the high potency of compounds like this compound in biochemical assays continues to drive the discovery of next-generation HPK1 inhibitors with improved therapeutic profiles. The continued clinical development of CFI-402411 and other HPK1 inhibitors will be critical in defining the role of this novel class of immuno-oncology agents in the treatment of solid tumors.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 5. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 6. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. treadwelltx.com [treadwelltx.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 14. arcusbio.com [arcusbio.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
A Comparative Guide to Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: IC50 Values and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell and B-cell activation. Due to the absence of publicly available data for a compound specifically named "Hpk1-IN-42," this document focuses on a selection of publicly disclosed HPK1 inhibitors, presenting their half-maximal inhibitory concentration (IC50) values across different assay formats and cell lines. The information herein is intended to support research and development efforts in immuno-oncology and related fields.
Comparative IC50 Data of HPK1 Inhibitors
The inhibitory potency of small molecules against HPK1 can be assessed through biochemical assays using the purified enzyme or in cell-based assays that measure the inhibition of downstream signaling events in relevant cell lines. The following table summarizes IC50 values for several HPK1 inhibitors.
| Inhibitor Name/Code | Assay Type | Cell Line/System | IC50 Value | Reference |
| Compound [I] (EMD Serono) | Biochemical | - | 0.2 nM | [1] |
| Cell-based (pSLP76) | Jurkat | 3 nM | [1] | |
| Cell-based (IL-2 secretion) | Primary T-cells | 1.5 nM (EC50) | [1] | |
| Compound 2 | Cell-based (pSLP76) | Jurkat | ~20 nM | [2] |
| Compound 1 | Cell-based (pSLP76) | Jurkat | 120 nM | [2] |
| Compound 3 | Cell-based (pSLP76) | Jurkat | 120 nM | [2] |
| XHS | Biochemical | - | 2.6 nM | [3][4] |
| Cell-based (pSLP76) | Human PBMC | 0.6 µM | [3] | |
| XHV | Biochemical | - | 89 nM | [4] |
| GNE-1858 | Biochemical | - | 1.9 nM | [3] |
| Compound K (BMS) | Biochemical | - | 2.6 nM | [3] |
| CFI-402,411 | Clinical Trial (Phase 1/2) | Advanced Solid Malignancies | Data not available | [3] |
| ISR-05 | Biochemical (Kinase Assay) | - | 24.2 ± 5.07 µM | [5][6][7] |
| ISR-03 | Biochemical (Kinase Assay) | - | 43.9 ± 0.134 µM | [5][8][6][7] |
| M074-2865 | Biochemical (Kinase Assay) | - | 2.93 ± 0.09 µM | [3] |
| 2395-0114 | Biochemical (Kinase Assay) | - | 14.27 ± 1.07 µM | [3] |
| V030-2005 | Biochemical (Kinase Assay) | - | 8.85 ± 0.41 µM | [3] |
| 8016-1815 | Biochemical (Kinase Assay) | - | 11.25 ± 0.85 µM | [3] |
| V014-4726 | Biochemical (Kinase Assay) | - | 9.58 ± 0.53 µM | [3] |
| 9h | Biochemical (ADP-Glo) | - | 2.7 nM | |
| Cell-based (pSLP76) | Jurkat | Effective at 3.3 nM | [9] |
Experimental Protocols
Accurate determination of IC50 values is crucial for the comparative evaluation of inhibitors. Below are generalized protocols for biochemical and cell-based assays commonly employed in the study of kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
-
Reaction Setup : A reaction mixture is prepared containing the HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer.
-
Inhibitor Addition : The test compounds are serially diluted and added to the reaction mixture. A DMSO control (vehicle) is included.
-
Kinase Reaction : The reaction is initiated by the addition of the ATP/substrate solution and incubated at room temperature for a specified period (e.g., 1 hour).
-
ADP Detection : An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation : A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition : The luminescence is measured using a plate reader.
-
IC50 Calculation : The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit (e.g., four-parameter logistic model).
Cell-Based Phosphorylation Inhibition Assay (e.g., In-Cell Western or Flow Cytometry)
This method measures the inhibition of the phosphorylation of a direct downstream substrate of HPK1, such as SLP-76 at Serine 376, in a cellular context.
-
Cell Culture : A relevant cell line (e.g., Jurkat T-cells) is cultured to an appropriate density.
-
Cell Plating : Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere or stabilize.
-
Inhibitor Treatment : Cells are pre-incubated with serial dilutions of the test inhibitor for a defined period.
-
Cell Stimulation : T-cell receptor (TCR) signaling is activated, for instance, by using anti-CD3/anti-CD28 antibodies, to induce HPK1 activity.[10]
-
Cell Lysis or Fixation/Permeabilization :
-
For Western Blotting, cells are lysed, and protein concentration is determined.
-
For In-Cell Western or Flow Cytometry, cells are fixed and permeabilized to allow antibody entry.
-
-
Immunostaining : Cells or lysates are incubated with a primary antibody specific for the phosphorylated target (e.g., phospho-SLP-76 Ser376) and a control antibody (e.g., total SLP-76 or a housekeeping protein).
-
Secondary Antibody Incubation : A fluorescently labeled secondary antibody is added to detect the primary antibodies.
-
Signal Detection : The fluorescent signal is quantified using an imaging system (for In-Cell Western) or a flow cytometer.
-
Data Normalization and IC50 Calculation : The signal from the phospho-specific antibody is normalized to the control antibody signal. The normalized values are then plotted against the inhibitor concentration to calculate the IC50 value.
Visualizing Key Processes
To better understand the context of HPK1 inhibition, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for IC50 determination.
References
- 1. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. wp.ryvu.com [wp.ryvu.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hpk1-IN-42
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Hpk1-IN-42, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. The following procedures are based on available safety data for similar compounds and general best practices for laboratory chemical waste management.
Key Safety and Disposal Information
| Hazard Information (Based on HPK1-IN-18) | Disposal and Handling Recommendations |
| Acute Toxicity (Oral) : Category 4, Harmful if swallowed.[1] | P264 : Wash skin thoroughly after handling.[1] |
| Aquatic Toxicity (Acute) : Category 1, Very toxic to aquatic life.[1] | P270 : Do not eat, drink or smoke when using this product.[1] |
| Aquatic Toxicity (Chronic) : Category 1, Very toxic to aquatic life with long lasting effects.[1] | P273 : Avoid release to the environment.[1] |
| Disposal Statement | P501 : Dispose of contents/container to an approved waste disposal plant.[1] |
| Transportation | Considered non-hazardous for transport (DOT, IMDG, IATA).[1] |
Standard Operating Procedure for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and its contaminated materials.
Experimental Protocol
Objective: To safely dispose of this compound and associated waste in accordance with laboratory safety and environmental regulations.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Designated and clearly labeled hazardous waste container
-
Waste disposal tags or labels as required by your institution
Procedure:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: Label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity of waste, and any known hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment"). Follow your institution's specific labeling requirements.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Ensure it is stored away from incompatible materials.
-
Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with all necessary information about the waste contents.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and method of disposal, as required by your laboratory's standard operating procedures.
-
Decontamination: After handling the waste, thoroughly wash your hands and any potentially contaminated surfaces.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Hpk1-IN-42
Essential Safety and Handling Guide for Hpk1-IN-42
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar laboratory chemicals and should be implemented to ensure a safe research environment.
Disclaimer: No specific safety data sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are adapted from the safety data sheet for a structurally related compound, HPK1-IN-18, and general laboratory safety guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure. The minimum required PPE for handling this compound in solid (powder) or solution form includes:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the powder form to avoid inhalation of dust. | Prevents inhalation of aerosols or fine particles. |
II. Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
| Aspect | Guideline | Rationale |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling. | To prevent accidental exposure and contamination. |
| Storage (Powder) | Store at -20°C in a tightly sealed container. Keep in a dry, well-ventilated place away from direct sunlight and sources of ignition. | Ensures chemical stability and prevents degradation. |
| Storage (in Solvent) | Store at -80°C in a tightly sealed container. | Ensures long-term stability of the compound in solution. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | To prevent hazardous chemical reactions.[1] |
III. Accidental Release and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill (Solid) | Wear appropriate PPE. Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. |
| Spill (Solution) | Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent followed by soap and water. |
IV. Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Used gloves, lab coats, and other contaminated materials should be placed in a sealed, labeled hazardous waste container.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste. Do not dispose of it down the drain.
-
Empty Containers: Rinse empty containers thoroughly and dispose of them according to institutional guidelines.
Experimental Workflow and Signaling Pathway
To provide further context for the handling of this compound, the following diagrams illustrate a typical experimental workflow and the relevant biological signaling pathway.
Caption: Operational workflow for handling this compound from receipt to disposal.
Caption: this compound inhibits HPK1, preventing the downstream inhibition of T-cell activation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
